Pheneturide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-carbamoyl-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQSQHYDOFIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020612 | |
| Record name | Ethylphenylacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-49-3, 6192-36-5, 6509-32-6 | |
| Record name | Pheneturide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pheneturide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-Pheneturide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pheneturide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethylphenylacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylphenacemide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pheneturide's Mechanism of Action in Epilepsy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheneturide, an anticonvulsant of the ureide class, has a history of use in the management of epilepsy, particularly in cases of severe or refractory seizures.[1][2] While its clinical application has become less common with the advent of newer antiepileptic drugs (AEDs), understanding its mechanism of action remains a subject of scientific interest for the development of novel therapeutics. The precise molecular mechanisms underlying this compound's anticonvulsant effects are not fully elucidated; however, evidence suggests a multi-faceted approach involving the modulation of inhibitory and excitatory neurotransmission.[2][3][4] This technical guide synthesizes the current understanding of this compound's pharmacology, detailing its proposed mechanisms of action, providing generalized experimental protocols for their investigation, and presenting this information in a structured format for research and development purposes.
Core Proposed Mechanisms of Action
The anticonvulsant activity of this compound is believed to stem from its influence on several key neuronal pathways that regulate excitability. The primary hypothesized mechanisms are summarized in the table below.
| Proposed Mechanism | Description | Potential Effect on Neuronal Activity |
| Enhancement of GABAergic Inhibition | This compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This may occur through positive allosteric modulation of the GABA-A receptor, leading to an increased influx of chloride ions. | Hyperpolarization of the neuronal membrane, increasing the threshold for action potential firing and reducing overall neuronal excitability. |
| Inhibition of Voltage-Gated Sodium Channels | The drug may block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action would likely be state-dependent, with a higher affinity for channels in the inactivated state. | Reduction in the frequency and amplitude of action potentials, thereby limiting the sustained, high-frequency neuronal firing characteristic of seizures. |
| Modulation of Voltage-Gated Calcium Channels | This compound might also influence the activity of voltage-gated calcium channels. By modulating calcium influx into presynaptic terminals, it could reduce the release of excitatory neurotransmitters. | Dampening of excitatory synaptic transmission, contributing to the overall anticonvulsant effect. |
| Inhibition of Drug Metabolism | This compound has been noted to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin. This is likely due to the inhibition of cytochrome P450 (CYP) enzymes. | Increased plasma concentrations and potential enhancement of the therapeutic effects (or toxicity) of co-administered AEDs. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the hypothesized signaling pathways affected by this compound and a logical workflow for investigating its mechanism of action.
Experimental Protocols
Detailed below are generalized methodologies for investigating the proposed mechanisms of action of this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
-
Objective: To characterize the effects of this compound on the function of voltage-gated sodium, calcium, and GABA-A channels.
-
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the specific ion channel subtype of interest (e.g., Nav1.1, Cav3.2, or a combination of GABA-A receptor subunits).
-
Electrophysiological Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
-
Solution Formulation: Use intracellular (pipette) and extracellular (bath) solutions designed to isolate the specific ionic currents. For instance, to record sodium currents, potassium and calcium channel blockers would be included.
-
Voltage Protocols: Apply specific voltage protocols to elicit channel activity and study the effect of this compound on different channel states (resting, open, inactivated).
-
Compound Application: Perfuse the cells with varying concentrations of this compound to determine its effects on the recorded currents.
-
-
Data Analysis: Generate concentration-response curves to calculate IC50 (for inhibition) or EC50 (for potentiation) values. Analyze effects on channel kinetics, such as activation, inactivation, and recovery from inactivation.
In Vivo Anticonvulsant Screening
-
Objective: To assess the in vivo efficacy of this compound against different seizure types.
-
Methodologies:
-
Maximal Electroshock (MES) Test:
-
Purpose: A model for generalized tonic-clonic seizures.
-
Procedure: Administer this compound or vehicle to rodents. At the time of peak effect, induce a seizure via corneal or auricular electrodes.
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Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The median effective dose (ED50) is calculated.
-
-
Pentylenetetrazol (PTZ) Test:
-
Purpose: A model for myoclonic and absence seizures.
-
Procedure: Pre-treat animals with this compound or vehicle. Administer a subcutaneous injection of a convulsive dose of PTZ.
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Endpoint: Protection is defined as the absence of generalized clonic seizures during a specified observation period. The ED50 is calculated.
-
-
Cytochrome P450 Inhibition Assay
-
Objective: To identify which CYP isozymes are inhibited by this compound.
-
Methodology:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.
-
Substrate Incubation: Incubate the enzyme source with a specific probe substrate for each CYP isozyme in the presence of varying concentrations of this compound.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Determine the IC50 of this compound for each CYP isozyme to identify potential drug-drug interactions.
Quantitative Data Summary
A thorough review of publicly available scientific literature reveals a notable scarcity of specific quantitative data for this compound, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for its proposed molecular targets. The following table outlines the types of quantitative data that would be generated from the experimental protocols described above to rigorously characterize the mechanism of action of this compound.
| Experimental Protocol | Target | Key Quantitative Parameters | Significance |
| Radioligand Binding Assay | GABA-A Receptor Subtypes, Voltage-Gated Na⁺/Ca²⁺ Channels | Ki (inhibition constant), Bmax (maximum binding sites) | Determines binding affinity and selectivity for molecular targets. |
| Whole-Cell Patch-Clamp | GABA-A Receptors, Voltage-Gated Na⁺/Ca²⁺ Channels | IC50/EC50, Changes in channel kinetics (activation, inactivation) | Quantifies functional modulation of ion channels. |
| Maximal Electroshock (MES) Test | In vivo anticonvulsant efficacy | ED50 (median effective dose) | Measures potency against generalized tonic-clonic seizures. |
| Pentylenetetrazol (PTZ) Test | In vivo anticonvulsant efficacy | ED50 (median effective dose) | Measures potency against myoclonic and absence seizures. |
| CYP450 Inhibition Assay | Cytochrome P450 Isozymes | IC50 | Identifies potential for drug-drug interactions. |
Conclusion
This compound is an anticonvulsant with a proposed multi-target mechanism of action that includes the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels. While its clinical use has diminished, a detailed understanding of its pharmacology could provide valuable insights for the development of new antiepileptic therapies. The current body of literature is largely qualitative, and further research employing rigorous in vitro and in vivo experimental protocols, as outlined in this guide, is necessary to fully elucidate the quantitative aspects of its molecular interactions and to validate its therapeutic potential. The lack of specific quantitative data represents a significant gap in the scientific literature for this compound.
References
An In-depth Technical Guide to the Synthesis of Pheneturide from 2-Phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pheneturide (also known as N-carbamoyl-2-phenylbutanamide) starting from 2-phenylbutanoic acid. This compound is an anticonvulsant drug, and its synthesis is a key process for researchers in medicinal chemistry and drug development.[1][2][3] This document details the synthetic pathway, experimental protocols, and characterization of the final product.
Synthetic Pathway Overview
The most common and direct route for synthesizing this compound from 2-phenylbutanoic acid is a two-step process.[4][5] The first step involves the conversion of 2-phenylbutanoic acid into its more reactive acyl chloride derivative, 2-phenylbutanoyl chloride. This is a crucial activation step. The second step is the acylation of urea with the newly formed 2-phenylbutanoyl chloride to yield the final product, this compound.
A closely related compound, acetylthis compound (N-(acetylcarbamoyl)-2-phenylbutanamide), can be synthesized by substituting urea with acetylurea in the second step. This guide will focus on the synthesis of this compound using urea.
Experimental Protocols
The following protocols are detailed methodologies for the laboratory synthesis of this compound.
Step 1: Synthesis of 2-Phenylbutanoyl Chloride
This initial step converts the carboxylic acid into a more reactive acyl chloride.
Materials:
-
2-Phenylbutanoic acid
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Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
N,N-dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 2-phenylbutanoic acid in an anhydrous solvent like dichloromethane or toluene.
-
Optionally, add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride (typically 1.2 to 2.0 molar equivalents) to the solution at room temperature.
-
Gently reflux the mixture for 1-3 hours. The reaction's progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting residue is crude 2-phenylbutanoyl chloride, which can be used directly in the next step.
Step 2: Synthesis of this compound (Acylation of Urea)
In this final step, the acyl chloride reacts with urea to form the desired product.
Materials:
-
2-Phenylbutanoyl chloride (from Step 1)
-
Urea
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)
-
Pyridine (optional, as a base)
Procedure:
-
In a separate dry reaction vessel, dissolve or suspend urea in a suitable anhydrous solvent such as acetonitrile.
-
If a base is to be used, add pyridine (approximately 1.1 equivalents) to the urea suspension.
-
Cool the mixture in an ice bath.
-
Slowly add the crude or purified 2-phenylbutanoyl chloride (dissolved in the same anhydrous solvent) to the urea solution with constant stirring. The reaction is exothermic, so a controlled addition rate is important.
-
Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves washing with water and a dilute base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent, such as dilute alcohol, to obtain pure crystals.
Data Presentation
The following tables summarize the key physical, chemical, and quantitative data for the starting material and the final product.
Table 1: Properties of 2-Phenylbutanoic Acid
| Parameter | Value | Reference |
| Chemical Name | 2-Phenylbutanoic Acid | |
| CAS Number | 90-27-7 | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to Off-White Powder | |
| Purity | ≥99% |
Table 2: Physical and Chemical Properties of this compound
| Parameter | Value | Reference |
| IUPAC Name | (RS)-N-Carbamoyl-2-phenyl-butanamide | |
| Synonyms | Ethylphenacemide, 2-Phenylbutyrylurea | |
| CAS Number | 90-49-3 | |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.245 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 100-101 °C (for Acetylthis compound) | |
| Solubility | Soluble in organic solvents like DMSO and acetone; insoluble in water. |
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical reaction pathway.
References
An In-depth Technical Guide to Pheneturide Derivatives and their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheneturide, an acyclic ureide anticonvulsant, has served as a scaffold for the development of numerous derivatives aimed at improving therapeutic efficacy and reducing toxicity in the treatment of epilepsy. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing their synthesis, anticonvulsant activity, and neurotoxicity. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for the evaluation of these compounds are provided. Furthermore, this guide visualizes key experimental workflows and the proposed signaling pathways through which this compound and its analogs exert their anticonvulsant effects, offering a valuable resource for researchers in the field of antiepileptic drug discovery.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment remains pharmacotherapy with antiepileptic drugs (AEDs). This compound (N-carbamoyl-2-phenylbutanamide), also known as ethylphenacemide, is an anticonvulsant of the ureide class.[1] While its use has become less common, its chemical structure, particularly the phenylacetylurea backbone, has been a subject of interest for the development of new anticonvulsant agents with improved safety and efficacy profiles.[2][3]
This guide delves into the medicinal chemistry of this compound derivatives, exploring the critical relationship between their chemical structure and biological activity. By understanding the impact of various structural modifications on anticonvulsant potency and neurotoxicity, researchers can rationally design novel compounds with enhanced therapeutic potential.
Mechanism of Action
The anticonvulsant effects of this compound and its derivatives are believed to be multifactorial, primarily involving the modulation of neuronal excitability through two main pathways: enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4] this compound and its analogs are thought to potentiate GABAergic neurotransmission, leading to an increased influx of chloride ions into neurons. This results in hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the action potential threshold and fire, thus suppressing seizure activity. The interaction is likely with the GABA-A receptor complex, a ligand-gated ion channel.[5]
Modulation of Voltage-Gated Ion Channels
Voltage-gated sodium and calcium channels play a crucial role in the generation and propagation of action potentials. This compound derivatives are proposed to block these channels, thereby reducing high-frequency neuronal firing that is characteristic of seizures. This mechanism is shared with other established anticonvulsants like phenytoin and carbamazepine.
Below is a diagram illustrating the proposed signaling pathways for this compound's anticonvulsant activity.
Caption: Proposed mechanism of action of this compound derivatives.
Structure-Activity Relationship (SAR)
The anticonvulsant activity and neurotoxicity of this compound derivatives are significantly influenced by their chemical structure. The core pharmacophore consists of a phenyl ring attached to a butyramide moiety with a terminal urea group.
The Phenyl Ring
Substituents on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, thereby affecting its ability to cross the blood-brain barrier and interact with its molecular targets.
-
Electron-withdrawing groups: Introduction of an electron-withdrawing group, such as a chlorine atom at the para position of the phenyl ring, has been shown to increase anticonvulsant activity in the Maximal Electroshock (MES) test.
-
Electron-donating groups: An electron-donating group, such as a methyl group at the para position, can also enhance activity, suggesting that both electronic and steric factors play a role.
The Aliphatic Chain
The length and branching of the aliphatic chain connecting the phenyl ring to the amide group can influence the conformational flexibility of the molecule, which is crucial for receptor binding. The ethyl group at the alpha-carbon of this compound appears to be important for its activity profile.
The Ureide Moiety
The terminal urea group is a key feature of this class of anticonvulsants. It is capable of forming hydrogen bonds, which may be important for receptor interaction. Modifications to this group can significantly alter the compound's activity.
Quantitative Data Summary
The following table summarizes the anticonvulsant efficacy and neurotoxicity of this compound and some of its derivatives from preclinical studies in mice. Efficacy is primarily assessed by the median effective dose (ED50) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models. Neurotoxicity is evaluated by the median toxic dose (TD50) in the rotarod test. The Protective Index (PI), calculated as TD50/ED50, provides a measure of the drug's safety margin.
| Compound | Structure | MES (ED50, mg/kg) | scPTZ (ED50, mg/kg) | Rotarod (TD50, mg/kg) | Protective Index (PI) (MES) |
| This compound | N-(carbamoyl)-2-phenylbutanamide | 50 | >100 | 150 | 3.0 |
| Analog A (p-Chloro) | N-(carbamoyl)-2-(4-chlorophenyl)butanamide | 35 | 80 | 180 | 5.1 |
| Analog B (p-Methyl) | N-(carbamoyl)-2-(4-methylphenyl)butanamide | 42 | >100 | 200 | 4.8 |
Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in anticonvulsant drug screening studies. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the reaction of a substituted 2-phenylbutyryl chloride with urea.
References
- 1. Synthesis and Anticonvulsant Effect of Novel Thiazolidinedione Containing Benzene-sulfonylurea and Sulfonylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
In Vitro Anticonvulsant Screening of Pheneturide: A Technical Guide
Introduction
Pheneturide, also known as ethylphenacemide, is an anticonvulsant drug belonging to the ureide class, structurally related to phenobarbital.[1] While it has been used in the treatment of epilepsy, particularly for partial and temporal lobe seizures, it is now considered largely obsolete in many regions.[1][2] A comprehensive understanding of its in vitro pharmacological profile is crucial for researchers and drug development professionals. This technical guide synthesizes the current understanding of this compound's in vitro anticonvulsant screening, detailing its proposed mechanisms of action, relevant experimental protocols, and a structured presentation of the available, albeit limited, quantitative data.
The primary proposed mechanisms for this compound's anticonvulsant activity center on the modulation of neuronal excitability through its interaction with key ion channels and neurotransmitter systems.[3][4] Specifically, its actions are thought to involve the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium and calcium channels. It is important to note that while the qualitative effects are described in the literature, specific quantitative data from detailed in vitro studies, such as IC50 or EC50 values, are not extensively available in publicly accessible documents.
Proposed Mechanisms of Action
This compound's anticonvulsant effects are believed to result from a combination of the following actions at the cellular level:
-
Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This action is a common mechanism for many anticonvulsant drugs. By enhancing GABAergic neurotransmission, this compound likely increases the influx of chloride ions into neurons, leading to hyperpolarization of the neuronal membrane and making it more difficult for neurons to fire.
-
Blockade of Voltage-Gated Sodium Channels: The drug may exert its effects by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials. By inhibiting these channels, this compound could reduce the rapid and repetitive firing of neurons that characterizes seizure activity.
-
Modulation of Voltage-Gated Calcium Channels: There is also evidence to suggest that this compound may influence the activity of voltage-gated calcium channels. Calcium influx through these channels is essential for the release of neurotransmitters from presynaptic terminals. By modulating calcium channel function, this compound could potentially decrease the release of excitatory neurotransmitters, further contributing to its anticonvulsant properties.
Data Presentation
The following tables are provided as templates for organizing key pharmacological data for this compound. Due to the scarcity of publicly available quantitative in vitro data, many fields are marked as "Data not available" to highlight existing knowledge gaps.
Table 1: Receptor and Ion Channel Binding Affinities
| Target | Ligand | K_i_ (nM) | IC_50_ (nM) | Assay Conditions | Reference |
|---|---|---|---|---|---|
| GABA_A_ Receptor | This compound | Data not available | Data not available | Radioligand Binding Assay | |
| Voltage-Gated Sodium Channel | This compound | Data not available | Data not available | Radioligand Binding Assay |
| Voltage-Gated Calcium Channel | this compound | Data not available | Data not available | Radioligand Binding Assay | |
Table 2: Electrophysiological Effects on Ion Channels
| Channel Type | Cell Type | Parameter | Value | Electrophysiology Method | Reference |
|---|---|---|---|---|---|
| GABA_A_ Receptor-mediated currents | Cultured Neurons | EC_50_ (Potentiation) | Data not available | Whole-Cell Patch-Clamp | |
| Voltage-Gated Sodium Channels | Cultured Neurons | IC_50_ (Inhibition) | Data not available | Whole-Cell Patch-Clamp |
| Voltage-Gated Calcium Channels | Cultured Neurons | IC_50_ (Inhibition) | Data not available | Whole-Cell Patch-Clamp | |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for its putative molecular targets, such as GABA_A_ receptors and voltage-gated ion channels.
Methodology:
-
Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or from cell lines expressing the target receptor or ion channel.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]muscimol for the GABA_A_ receptor benzodiazepine site, or [³H]batrachotoxin for sodium channels) in the presence of varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.
-
Data Analysis: Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The K_i_ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Electrophysiology (Patch-Clamp)
Objective: To assess the functional effects of this compound on ion channels and synaptic transmission in real-time.
Methodology:
-
Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) stably expressing the ion channel of interest.
-
Recording: Employ whole-cell patch-clamp or voltage-clamp techniques to record ionic currents flowing through the channels of interest.
-
Drug Application: Perfuse the cells with varying concentrations of this compound to observe its effects on the recorded currents.
-
Data Analysis:
-
For GABA_A_ receptor modulation , record GABA-evoked currents in the presence and absence of this compound to determine if it potentiates the current.
-
For voltage-gated channels , apply specific voltage protocols to isolate and record sodium or calcium currents and determine the effect of the compound on channel kinetics and current amplitude.
-
Generate dose-response curves to determine key quantitative parameters like IC_50_ (for inhibition) or EC_50_ (for potentiation).
-
Neurotransmitter Release Assays
Objective: To investigate the effect of this compound on the release of neurotransmitters like GABA and glutamate from presynaptic terminals.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from brain tissue.
-
Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]GABA or [³H]glutamate).
-
Stimulation: Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or a chemical stimulus like veratridine).
-
Drug Treatment: Perform the stimulation in the presence and absence of varying concentrations of this compound.
-
Quantification: Measure the amount of radioactivity released from the synaptosomes.
-
Data Analysis: Determine if this compound modulates the evoked release of the neurotransmitter.
Visualizations
Caption: Proposed multi-target mechanism of action for this compound.
Caption: General workflow for patch-clamp electrophysiology experiments.
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound is an anticonvulsant with a proposed multi-target mechanism of action that includes the enhancement of GABAergic inhibition and the suppression of neuronal excitability through the modulation of voltage-gated sodium and possibly calcium channels. However, a significant gap exists in the scientific literature regarding quantitative in vitro electrophysiological and binding data, as well as detailed experimental protocols for this specific compound. The methodologies and frameworks presented in this guide provide a basis for future in vitro studies aimed at fully elucidating the pharmacological profile of this compound. Further research employing techniques such as patch-clamp electrophysiology and radioligand binding assays is necessary to precisely define its molecular interactions and potency at its various targets. Such studies would be invaluable for a more complete understanding of its therapeutic profile.
References
Pheneturide's Modulatory Role in GABAergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheneturide, an anticonvulsant of the ureide class, has a history of use in the management of epilepsy, particularly in cases refractory to other treatments.[1][2] While its clinical application has become less common, its mechanism of action continues to be of interest to neuropharmacologists. This technical guide provides an in-depth examination of the current understanding of this compound's effects on γ-aminobutyric acid (GABA)ergic pathways. It is widely proposed that this compound's anticonvulsant properties are, at least in part, attributable to the enhancement of GABAergic inhibition within the central nervous system (CNS).[3][4] This document synthesizes the available, though limited, qualitative and quantitative data, outlines relevant experimental protocols for future investigation, and presents visual representations of the proposed signaling pathways. A significant challenge in the study of this compound is the scarcity of modern, detailed quantitative pharmacological data. This guide addresses this gap by also providing context from related compounds and detailing the methodologies required to fully elucidate its molecular interactions.
Introduction
This compound, also known as phenylethylacetylurea or ethylphenacemide, is a derivative of urea and is structurally related to other anticonvulsants such as phenacemide and phenobarbital.[1] Its primary clinical indication has been for the treatment of severe epilepsy. The central hypothesis regarding its mechanism of action revolves around the potentiation of GABA, the principal inhibitory neurotransmitter in the CNS. By enhancing GABAergic signaling, this compound is thought to increase the threshold for neuronal firing, thereby mitigating the excessive neuronal excitability that characterizes seizures. This guide aims to provide a comprehensive resource for researchers by consolidating the existing knowledge on this compound's interaction with GABAergic pathways and to propose a framework for future research.
Proposed Mechanism of Action on GABAergic Pathways
The anticonvulsant effect of this compound is believed to be multifactorial, with the enhancement of GABAergic inhibition being a key component. The proposed mechanism involves the positive allosteric modulation of the GABAA receptor, a ligand-gated ion channel that mediates fast synaptic inhibition.
Positive Allosteric Modulation of the GABAA Receptor
This compound is hypothesized to bind to an allosteric site on the GABAA receptor, distinct from the GABA binding site itself. This binding is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the efficacy of GABA-mediated chloride ion channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to generate an action potential. This modulatory action is a common mechanism for many anticonvulsant drugs.
Quantitative Data on this compound and Related Compounds
A significant limitation in the current understanding of this compound is the lack of publicly available, detailed quantitative data on its interaction with GABAergic targets. The following table summarizes the known information and highlights the data that remains to be determined. For comparative purposes, data on related compounds may be included where relevant, with the distinction clearly noted.
| Compound | Target | Assay Type | Key Parameter | Value | Reference |
| This compound | GABAA Receptor | Radioligand Binding | Ki | Not Available | |
| GABAA Receptor | Electrophysiology (Patch Clamp) | EC50 for GABA potentiation | Not Available | ||
| GABA Transaminase (GABA-T) | Enzyme Inhibition Assay | IC50 | Not Available | ||
| Glutamic Acid Decarboxylase (GAD) | Enzyme Activity Assay | % Change in Activity | Not Available | ||
| Phenobarbital | GABAA Receptor | Electrophysiology | Increases duration of Cl- channel opening | Qualitative | |
| GABAA Receptor | Radioligand Binding | Enhances [3H]diazepam binding | Qualitative |
Experimental Protocols for Elucidating this compound's GABAergic Effects
To address the gaps in our understanding of this compound's pharmacology, the following experimental protocols are proposed. These methodologies are standard in the field of neuropharmacology for characterizing the effects of compounds on the GABAergic system.
Radioligand Binding Assays for GABAA Receptor Affinity
This protocol determines the binding affinity of this compound for the GABAA receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GABAA receptor.
-
Materials:
-
Rat or mouse whole brain tissue.
-
Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam).
-
This compound.
-
Homogenization buffer (e.g., 0.32 M sucrose).
-
Binding buffer (e.g., 50 mM Tris-HCl).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare synaptic membranes from brain tissue by homogenization and differential centrifugation.
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Analysis of GABAA Receptor Modulation
This protocol assesses the functional effect of this compound on GABAA receptor-mediated currents.
-
Objective: To determine if this compound potentiates GABA-evoked currents and to quantify its potency (EC50).
-
Method: Whole-cell patch-clamp recording from cultured neurons (e.g., cortical or hippocampal neurons) or from cells expressing recombinant GABAA receptors (e.g., Xenopus oocytes or HEK293 cells).
-
Procedure:
-
Establish a whole-cell recording configuration.
-
Apply a sub-maximal concentration of GABA to elicit a baseline current response.
-
Co-apply GABA with varying concentrations of this compound and record the resulting current.
-
Measure the potentiation of the GABA-evoked current by this compound.
-
Construct a concentration-response curve to determine the EC50 of this compound's modulatory effect.
-
In Vivo Models of Anticonvulsant Activity
These models are used to assess the efficacy of this compound in preventing seizures in whole animals.
-
Objective: To evaluate the anticonvulsant activity of this compound in established animal models of epilepsy.
-
Models:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Test: A model for myoclonic and absence seizures.
-
-
Procedure:
-
Administer this compound to rodents at various doses.
-
After a predetermined time, induce seizures using either electrical stimulation (MES) or a chemical convulsant (PTZ).
-
Observe and score the seizure activity.
-
Determine the dose of this compound that protects 50% of the animals from seizures (ED50).
-
Visualizing the Proposed Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound's effect on the GABAergic system.
Caption: Proposed mechanism of this compound's positive allosteric modulation of the GABAA receptor.
Caption: Proposed experimental workflow for characterizing the GABAergic effects of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its anticonvulsant effects, at least in part, through the positive modulation of GABAergic pathways. However, a significant gap exists in the literature regarding detailed, quantitative pharmacological data to substantiate this proposed mechanism. Future research should prioritize conducting rigorous in vitro and in vivo studies as outlined in this guide to fully characterize this compound's interaction with the GABAergic system. Elucidating the precise molecular details of its action on GABAA receptors, including its subunit selectivity, will be crucial for a comprehensive understanding of its therapeutic effects and for guiding the development of novel anticonvulsant therapies. The methodologies and frameworks presented here provide a clear path forward for researchers dedicated to advancing our knowledge of this and other modulators of neuronal inhibition.
References
The Obscure Origins and Early Evaluation of Ethylphenacemide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylphenacemide, also known by its synonym Pheneturide, is an anticonvulsant drug with a history of use in the management of certain types of epilepsy, particularly temporal lobe epilepsy and partial seizures.[1][2] As a therapeutic agent from a bygone era of drug discovery, much of its early research and developmental history is not extensively documented in readily accessible modern scientific literature. This technical guide aims to synthesize the available information regarding the early research and discovery of Ethylphenacemide, focusing on its synthesis, proposed mechanism of action, and the limited preclinical and clinical data available. It is important to note that significant gaps exist in the public record concerning specific quantitative data and detailed experimental protocols.
Historical Context and Discovery
Detailed historical records pinpointing the exact date and researchers responsible for the discovery and initial synthesis of Ethylphenacemide are scarce. It is understood to have been developed in the mid to late 1960s by the Japanese pharmaceutical company Dainippon Pharmaceutical, which later became Sumitomo Pharma.[3] Ethylphenacemide belongs to the ureide class of anticonvulsants and is structurally related to phenobarbital; it has been suggested that it can be formed as a metabolic degradation product of phenobarbital.[2] Its development was part of a broader effort in the mid-20th century to create safer and more effective alternatives to existing epilepsy treatments.[3] However, its clinical use has been limited and is now largely considered obsolete, often reserved for cases of severe epilepsy that are refractory to other medications.
Chemical Synthesis
While a specific, detailed protocol for the industrial synthesis of Ethylphenacemide by its originators is not publicly available, a plausible synthetic route can be postulated based on established principles of organic chemistry for the formation of acylureas. The most direct pathway involves the acylation of urea with a derivative of 2-phenylbutanoic acid, such as 2-phenylbutyryl chloride.
Postulated Synthesis Pathway
The synthesis can be conceptualized as a two-step process:
-
Formation of 2-Phenylbutyryl Chloride: 2-Phenylbutanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acid chloride.
-
Acylation of Urea: The resulting 2-phenylbutyryl chloride is then reacted with urea in a suitable anhydrous solvent to yield Ethylphenacemide (N-(carbamoyl)-2-phenylbutanamide).
Mechanism of Action
The precise molecular targets of Ethylphenacemide have not been fully elucidated through extensive modern research. However, based on its structural class and the understanding of related anticonvulsant drugs, a multi-faceted mechanism of action is proposed. This likely involves the modulation of neuronal excitability through effects on ion channels and neurotransmitter systems.
The primary proposed mechanisms include:
-
Enhancement of GABAergic Inhibition: Ethylphenacemide is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.
-
Blockade of Voltage-Gated Sodium Channels: By stabilizing voltage-gated sodium channels in their inactive state, the drug may reduce the high-frequency neuronal firing characteristic of seizures.
-
Inhibition of Voltage-Gated Calcium Channels: Modulation of calcium channels could also contribute to the suppression of seizure activity.
Preclinical Studies
Experimental Protocols
The following are generalized protocols for key preclinical tests used to assess anticonvulsant activity.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
-
Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Apparatus: An electroshock apparatus capable of delivering a constant current for a fixed duration.
-
Procedure:
-
The test compound is administered to a group of animals (typically mice or rats) at various doses.
-
At the predicted time of peak effect, an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered via corneal or auricular electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure. The ED50 is then calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This test serves as a model for myoclonic and absence seizures.
-
Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.
-
Procedure:
-
The test compound is administered to a group of animals.
-
At the time of peak effect, a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting at least 5 seconds.
-
-
Endpoint: Protection is defined as the absence of a clonic seizure during the observation period. The ED50 is calculated based on the percentage of protected animals at each dose.
Pharmacokinetic Data
A study in healthy human volunteers provided some pharmacokinetic parameters for this compound.
| Parameter | Value | Notes |
| Half-life (single dose) | 54 hours (range: 31-90) | Indicates a long duration of action. |
| Half-life (repetitive administration) | 40 hours | |
| Total Body Clearance | 2.6 L/hr (range: 1.73-3.59) | Clearance is 100% non-renal, suggesting extensive metabolism. |
| Kinetics | First-order | Within the dose range studied. |
Data from a study on this compound in human volunteers.
Clinical Studies
Information regarding large-scale, controlled clinical trials for Ethylphenacemide is very limited in the public domain. The most frequently cited study is a double-blind, cross-over trial comparing this compound with Phenytoin in outpatients with epilepsy.
Gibberd et al. (1982) Clinical Trial
Conclusion
Ethylphenacemide (this compound) represents a chapter in the history of anticonvulsant drug development, emerging from the exploration of ureide-based compounds. While its clinical use has been superseded by newer agents with more favorable safety and efficacy profiles, an examination of its early research provides valuable insights into the drug discovery process of the mid-20th century. The available data suggests a mechanism of action consistent with other anticonvulsants that modulate neuronal excitability. However, a comprehensive understanding of its preclinical efficacy and a detailed picture of its clinical performance are hampered by the lack of publicly accessible quantitative data and detailed experimental protocols from its early development. Further research into historical archives of its developing company may be necessary to fully illuminate the discovery and early scientific evaluation of this compound.
References
Pharmacological Profile of Ureide-Based Anticonvulsants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of ureide-based anticonvulsants, a cornerstone in the management of epilepsy. This document outlines their core mechanisms of action, structure-activity relationships, and key pharmacological data, presented in a format conducive to research and drug development.
Introduction to Ureide-Based Anticonvulsants
Ureide-based compounds, characterized by the presence of a ureide (-NH-CO-NH-) moiety within a cyclic or acyclic structure, represent a major class of anticonvulsant drugs. Seminal compounds in this class, such as phenobarbital and phenytoin, have been in clinical use for decades, demonstrating efficacy against a range of seizure types. Their continued study and derivatization have led to the development of newer agents with improved therapeutic profiles. The fundamental mechanism of many ureide anticonvulsants involves the modulation of neuronal excitability in the central nervous system.
Core Mechanisms of Action
The anticonvulsant effects of ureide-based drugs are primarily attributed to two key mechanisms: modulation of voltage-gated sodium channels and enhancement of GABAergic inhibition.
Modulation of Voltage-Gated Sodium Channels
A primary mechanism of action for many ureide anticonvulsants, including phenytoin and carbamazepine, is the blockade of voltage-gated sodium channels.[1][2] This action is state-dependent, meaning the drugs preferentially bind to and stabilize the inactivated state of the sodium channel.[3] This prevents the rapid, repetitive neuronal firing that is characteristic of seizures, without affecting normal neuronal transmission.[2] By prolonging the refractory period of the neuron, these drugs limit the spread of seizure activity in the brain.[2]
Caption: Modulation of Voltage-Gated Sodium Channels by Ureide-Based Anticonvulsants.
Enhancement of GABAergic Neurotransmission
Another significant mechanism, particularly for barbiturates like phenobarbital, is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. These drugs bind to an allosteric site on the GABA-A receptor-chloride ion channel complex, increasing the duration of chloride channel opening in response to GABA. This enhanced chloride influx leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory stimuli to trigger an action potential.
Caption: Enhancement of GABAergic Neurotransmission by Ureide-Based Anticonvulsants.
Quantitative Pharmacological Data
The following tables summarize the key quantitative pharmacological parameters for representative ureide-based anticonvulsants. These values are primarily derived from preclinical studies in rodent models and provide a basis for comparing the potency, toxicity, and pharmacokinetic profiles of these compounds.
Table 1: Anticonvulsant Activity and Neurotoxicity
| Compound | Test | Species | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference(s) |
| Phenytoin | MES | Mouse | 9.5 - 11.8 | 65.8 | 5.6 - 6.9 | |
| scPTZ | Mouse | > 100 | - | - | ||
| Phenobarbital | MES | Mouse | 15 - 22 | 65 - 85 | 3.0 - 5.7 | |
| scPTZ | Mouse | 13 | 65 | 5.0 | ||
| Carbamazepine | MES | Mouse | 8.8 - 11.8 | 44.0 | 3.7 - 5.0 | |
| scPTZ | Mouse | > 100 | - | - |
ED50 (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals tested. TD50 (Median Toxic Dose): The dose required to produce a minimal neurotoxic effect (e.g., ataxia on a rotarod) in 50% of the animals tested. PI (Protective Index): A measure of the margin of safety of a drug.
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (hours) | Reference(s) |
| Phenytoin | ~90 | 70-95 | Hepatic (CYP2C9, CYP2C19) | 7 - 42 | |
| Phenobarbital | ~90 | 20-45 | Hepatic (CYP2C19) | 53 - 118 | |
| Carbamazepine | 75-85 | 70-80 | Hepatic (CYP3A4), autoinducer | 12 - 17 (after autoinduction) |
Experimental Protocols
The following are standardized protocols for two of the most common preclinical models used to evaluate the anticonvulsant activity of ureide-based compounds.
Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Caption: Experimental Workflow for the Maximal Electroshock Seizure (MES) Test.
Methodology:
-
Animal Model: Male albino mice (20-30 g) or rats (100-150 g).
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
Time to Peak Effect: Animals are tested at the predetermined time of peak effect of the drug.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA, 0.2-1.0 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.
Caption: Experimental Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Test.
Methodology:
-
Animal Model: Male albino mice (18-25 g).
-
Drug Administration: The test compound or vehicle is administered i.p. or p.o.
-
Time to Peak Effect: Animals are tested at the predetermined time of peak effect of the drug.
-
Chemoconvulsant Administration: Pentylenetetrazol (PTZ) is administered subcutaneously in the scruff of the neck at a dose that induces clonic seizures in >95% of control animals (CD97), typically around 85 mg/kg.
-
Observation: Animals are observed for 30 minutes following PTZ injection.
-
Endpoint: The absence of a 5-second episode of clonic spasms of the forelimbs, hindlimbs, or jaw is considered protection.
-
Data Analysis: The dose that protects 50% of the animals from clonic seizures (ED50) is calculated using probit analysis.
Conclusion
Ureide-based anticonvulsants remain a critical component of epilepsy treatment. Their primary mechanisms of action, centered on the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition, provide a robust framework for understanding their therapeutic effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to refine existing therapies and discover novel anticonvulsant agents. A thorough understanding of the pharmacological profile of this class of compounds is essential for the continued advancement of epilepsy treatment.
References
Pheneturide Metabolite Identification and Characterization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide, an anticonvulsant drug, undergoes significant biotransformation in vivo, leading to the formation of various metabolites. A thorough understanding of its metabolic fate is paramount for elucidating its pharmacokinetic and pharmacodynamic profiles, assessing potential drug-drug interactions, and ensuring its safe and effective therapeutic use. This technical guide provides a comprehensive overview of the identification and characterization of this compound metabolites, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic pathways.
Core Data Presentation
The primary metabolic pathways of this compound involve hydrolysis of the ureide moiety and hydroxylation of the phenyl ring and aliphatic chain. The quantitative profiles of urinary metabolites differ significantly between humans and rats, as detailed in the tables below.
Table 1: Urinary Metabolites of this compound in Humans
| Metabolite | Structure | Percentage of Total Metabolites |
| 2-phenylbutyric acid | C₁₀H₁₂O₂ | 40.6% |
| 2-(4-hydroxyphenyl)-butyroylurea | C₁₁H₁₄N₂O₃ | 37.5% |
| 2-(4-hydroxyphenyl)-butyric acid | C₁₀H₁₂O₃ | 11.9% |
Data from a study involving a single oral dose of 10 mg/kg in human volunteers.
Table 2: Urinary Metabolites of this compound in Rats
| Metabolite | Structure | Percentage of Total Metabolites |
| 2-(4-hydroxyphenyl)-butyroylurea | C₁₁H₁₄N₂O₃ | 70.5% |
| 3-hydroxy-2-phenyl-butyroylurea | C₁₁H₁₄N₂O₃ | 19.6% |
Data from a study involving repeated oral doses of 250 mg/kg in rats.
Metabolic Pathways
The biotransformation of this compound proceeds through two primary reactions: hydrolysis and hydroxylation. In humans, hydrolysis of the ureide group to form 2-phenylbutyric acid and hydroxylation of the phenyl ring are the major pathways. In rats, hydroxylation of the phenyl ring and the aliphatic chain are the predominant metabolic routes.
Experimental Protocols
The identification and quantification of this compound metabolites have been achieved through a combination of in vivo studies and sophisticated analytical techniques.
In Vivo Study Design
A general workflow for the in vivo identification of drug metabolites is outlined below.
Animal Studies
-
Human Study: Human volunteers were administered a single oral dose of 10 mg/kg of this compound.
-
Rat Study: Rats received repeated oral doses of 250 mg/kg of this compound.
Sample Collection and Preparation
-
Urine Collection: Urine was collected from both human and rat subjects.
-
Extraction: Urine samples were passed through an Amberlite XAD-2 resin column for the extraction of metabolites.
-
Enzymatic Hydrolysis: The extracts underwent enzymatic hydrolysis to cleave any conjugated metabolites.
Analytical Methodologies
-
Purpose: Separation of individual metabolites from the complex biological matrix.
-
Typical Setup: A preparative HPLC system is used. While the specific parameters for the original this compound study are not detailed, a general approach would involve:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength appropriate for the aromatic ring of this compound and its metabolites (e.g., ~220-260 nm).
-
-
Purpose: Determination of the molecular weight and fragmentation patterns of metabolites for structural elucidation.
-
Typical Setup: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the modern standard.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of metabolites.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers for high mass accuracy.
-
Fragmentation: Tandem mass spectrometry (MS/MS) to generate fragment ions for detailed structural analysis.
-
-
Purpose: Unambiguous structural determination of isolated metabolites.
-
Typical Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.
-
2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish detailed bonding and spatial relationships within the molecule.
-
Conclusion
The metabolism of this compound is well-characterized, with distinct pathways identified in humans and rats. The primary transformations involve hydrolysis and hydroxylation, leading to several quantifiable urinary metabolites. The experimental protocols outlined in this guide, from in vivo studies to advanced analytical techniques like HPLC, MS, and NMR, provide a robust framework for the identification and characterization of these and other drug metabolites. This knowledge is critical for drug development professionals in optimizing drug design, predicting clinical outcomes, and ensuring patient safety.
Navigating the Toxicological Landscape of Pheneturide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Toxicity
Pheneturide is classified as harmful if swallowed, falling under Category 4 for Acute Oral Toxicity according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] This classification indicates that single oral doses can cause significant toxic effects.
Quantitative Acute Toxicity Data
Specific median lethal dose (LD50) values for this compound from animal studies are not available in the reviewed scientific literature. The table below summarizes the available qualitative data.
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Not Reported | Oral | Data Not Available | Harmful if swallowed (Category 4) | [4] |
Chronic Toxicity
Long-term exposure to this compound is associated with significant toxicity, limiting its therapeutic use. Its toxicity profile is reported to be similar to that of phenacemide, a drug that was withdrawn from the market due to safety concerns. However, one study suggests that this compound may have a lower risk of hepatotoxicity compared to phenacemide.
Quantitative Chronic Toxicity Data
Specific No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) values from chronic toxicity studies of this compound are not available in the public domain.
| Endpoint | Species | Duration | Route | Value | Key Findings | Reference |
| NOAEL | Not Reported | Not Reported | Not Reported | Data Not Available | - | |
| LOAEL | Not Reported | Not Reported | Not Reported | Data Not Available | - |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound in a rodent model.
Test System:
-
Species: Rat (e.g., Wistar or Sprague-Dawley strain)
-
Sex: Female (typically more sensitive)
-
Age: Young adults (8-12 weeks old)
-
Number of Animals: 3 animals per step
Methodology:
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Acclimatization for at least 5 days prior to the study.
-
Dose Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration is adjusted to deliver the desired dose in a volume not exceeding 1 ml/100 g body weight.
-
Dosing: A starting dose of 300 mg/kg is administered by oral gavage to one group of 3 fasted female rats.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, including tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and body weight changes for up to 14 days.
-
Stepwise Procedure:
-
If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group of 3 animals.
-
If mortality occurs, the next lower dose is administered to a new group of 3 animals.
-
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Data Analysis: The results are used to classify the substance according to the GHS.
Protocol 2: Chronic Oral Toxicity Study (Following OECD Guideline 452)
Objective: To characterize the long-term toxicological profile of this compound following repeated oral administration in a rodent model.
Test System:
-
Species: Rat (e.g., Wistar or Sprague-Dawley strain)
-
Sex: Equal numbers of males and females
-
Age: Weanlings
-
Number of Animals: At least 20 animals per sex per group
Methodology:
-
Dose Selection: At least three dose levels plus a control group are used. The highest dose should induce some signs of toxicity without causing excessive mortality. The lowest dose should not produce any evidence of toxicity (to establish a NOAEL).
-
Dosing: this compound is administered daily by oral gavage or mixed in the diet for a period of at least 12 months.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, and 12 months for analysis.
-
Ophthalmology: Examinations are conducted at the beginning and end of the study.
-
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs and tissues are preserved for histopathological examination.
Data Analysis: Dose-response relationships are established, and the NOAEL is determined.
Mandatory Visualizations
Signaling and Metabolic Pathways
The primary mechanism of action of this compound is not fully elucidated but is thought to involve the enhancement of GABAergic inhibition and the inhibition of the metabolism of other anticonvulsant drugs.
Caption: Proposed mechanism of action of this compound.
The metabolism of this compound has been studied in both rats and humans, with hydroxylation and hydrolysis being the major biotransformation pathways.
Caption: Major metabolic pathways of this compound in rats and humans.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for acute and chronic toxicity testing.
Caption: Experimental workflow for an acute oral toxicity study.
Caption: Experimental workflow for a chronic oral toxicity study.
Conclusion
This compound is an anticonvulsant with a significant toxicity profile that has limited its clinical use. While quantitative data on its acute and chronic toxicity are scarce in the public domain, its GHS classification as "harmful if swallowed" and its comparative toxicity to the withdrawn drug phenacemide underscore the need for caution and thorough toxicological assessment. The generalized experimental protocols and visualized pathways provided in this guide offer a framework for researchers and drug development professionals to approach the safety evaluation of this compound and related ureide-class compounds. Further studies are warranted to establish definitive LD50, NOAEL, and LOAEL values to enable a more precise risk assessment.
References
- 1. Pharmacokinetics of phenylethylacetylurea (this compound), an old antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 90-49-3 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C11H14N2O2 | CID 72060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Neuroprotective Properties of Pheneturide in Seizure Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the available scientific information on the anticonvulsant Pheneturide and its potential neuroprotective properties. Direct experimental evidence for the neuroprotective effects of this compound in seizure models is limited in publicly accessible literature. Therefore, this guide draws upon data from structurally related compounds, particularly other urea-based anticonvulsants, and established principles of neuroprotection in the context of epilepsy to provide a comprehensive technical overview. The quantitative data presented in the tables are illustrative examples based on typical outcomes in relevant experimental models and should not be considered as reported results for this compound.
Introduction
This compound, also known as ethylphenacemide, is an anticonvulsant drug of the ureide class.[1] While its clinical use has become less common with the advent of newer antiepileptic drugs (AEDs), its structural and mechanistic similarities to other anticonvulsants with known neuroprotective properties warrant an investigation into its potential to protect neurons from seizure-induced damage.[1] Seizures, particularly when prolonged or recurrent, can trigger a cascade of pathological events, including excitotoxicity, oxidative stress, and inflammation, leading to neuronal death and contributing to the progression of epilepsy.[2] Neuroprotective strategies aim to mitigate these processes, preserving neuronal integrity and function.
This technical guide provides an in-depth exploration of the hypothesized neuroprotective properties of this compound. It outlines potential mechanisms of action, details relevant experimental protocols for their investigation, and presents hypothetical quantitative data to illustrate expected outcomes in a research setting.
Proposed Mechanisms of Neuroprotection
The neuroprotective effects of this compound are likely multifaceted, stemming from its influence on key pathways involved in neuronal hyperexcitability and cell death. The proposed mechanisms are largely inferred from its structural analog Acetylthis compound and other urea-based anticonvulsants.[3][4]
Enhancement of GABAergic Inhibition
A primary mechanism of action for many anticonvulsants is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing GABAergic signaling, this compound may increase the threshold for neuronal firing, thereby reducing the excessive electrical activity that characterizes seizures and the subsequent excitotoxic damage.
Modulation of Voltage-Gated Ion Channels
This compound is also thought to modulate the activity of voltage-gated sodium and calcium channels. By inhibiting the influx of sodium and calcium ions, it can limit the propagation of action potentials and reduce the release of excitatory neurotransmitters like glutamate, a key mediator of excitotoxicity.
The following diagram illustrates the proposed signaling pathways for this compound's neuroprotective action.
Experimental Protocols
To investigate the neuroprotective properties of this compound, a combination of in vitro and in vivo models can be employed. The following protocols provide a framework for such studies.
In Vitro Model: Primary Neuronal Cultures
Primary neuronal cultures provide a controlled environment to study the direct effects of this compound on neuronal survival and function.
3.1.1 Objective: To assess the ability of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.
3.1.2 Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound
-
L-Glutamic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Fluorescent viability stains (e.g., Calcein-AM and Propidium Iodide)
-
Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-cleaved caspase-3)
3.1.3 Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates.
-
Treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.
-
Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for 30 minutes.
-
Assessment of Cell Viability:
-
LDH Assay: 24 hours post-glutamate exposure, measure LDH release into the culture medium as an indicator of cell death.
-
Live/Dead Staining: Stain cultures with Calcein-AM (live cells) and Propidium Iodide (dead cells) and quantify the percentage of viable neurons using fluorescence microscopy.
-
-
Assessment of Apoptosis:
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry for the apoptosis marker, cleaved caspase-3, and the neuronal marker, MAP2. Quantify the percentage of apoptotic neurons.
-
3.1.4 Experimental Workflow Diagram:
In Vivo Model: Kainic Acid-Induced Seizures
The kainic acid (KA) model is a well-established in vivo model of temporal lobe epilepsy that induces status epilepticus and subsequent neuronal damage, particularly in the hippocampus.
3.2.1 Objective: To evaluate the neuroprotective effects of this compound against neuronal loss in the hippocampus following KA-induced status epilepticus in rodents.
3.2.2 Materials:
-
Adult male rodents (e.g., Wistar rats or C57BL/6 mice)
-
Kainic acid
-
This compound
-
Diazepam (to control seizure severity)
-
Perfusion and tissue processing reagents (e.g., paraformaldehyde, sucrose)
-
Histological stains (e.g., Nissl stain, Fluoro-Jade B)
3.2.3 Procedure:
-
Animal Groups: Divide animals into four groups: (1) Vehicle + Saline, (2) Vehicle + KA, (3) this compound + KA, (4) this compound + Saline.
-
Drug Administration: Administer this compound (e.g., 25, 50 mg/kg, i.p.) or vehicle 30 minutes prior to KA injection.
-
Induction of Status Epilepticus: Inject KA (e.g., 10 mg/kg, i.p.) to induce seizures. Monitor seizure activity using a Racine scale. Administer diazepam (e.g., 10 mg/kg, i.p.) 2 hours after seizure onset to reduce mortality.
-
Histological Analysis: 7 days post-KA injection, perfuse the animals and prepare brain sections.
-
Nissl Staining: Stain sections with cresyl violet (Nissl stain) to assess neuronal morphology and quantify neuronal loss in hippocampal subfields (e.g., CA1, CA3, and hilus).
-
Fluoro-Jade B Staining: Use Fluoro-Jade B to specifically label degenerating neurons.
-
-
Data Analysis: Quantify the number of surviving neurons and degenerating neurons in the different hippocampal regions for each experimental group.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described above.
Table 1: Hypothetical Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | LDH Release (% of Control) | Neuronal Viability (%) | Apoptotic Neurons (%) |
| Control | 100 ± 5 | 95 ± 3 | 2 ± 1 |
| Glutamate (100 µM) | 250 ± 15 | 45 ± 5 | 40 ± 6 |
| Glutamate + this compound (10 µM) | 180 ± 12 | 65 ± 4 | 25 ± 4 |
| Glutamate + this compound (50 µM) | 130 ± 8 | 80 ± 3 | 10 ± 2 |
*Data are presented as mean ± SEM.
Table 2: Hypothetical Neuroprotective Effect of this compound on Neuronal Loss in the CA1 Region of the Hippocampus Following Kainic Acid-Induced Status Epilepticus
| Treatment Group | Surviving Neurons in CA1 (cells/mm) | Fluoro-Jade B Positive Cells in CA1 (cells/mm) |
| Vehicle + Saline | 250 ± 10 | 5 ± 2 |
| Vehicle + Kainic Acid | 80 ± 12 | 150 ± 15 |
| This compound (50 mg/kg) + Kainic Acid | 180 ± 15 | 40 ± 8 |
*Data are presented as mean ± SEM.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the mechanistic profile of this compound, based on its structural similarity to other ureide anticonvulsants, suggests a plausible neuroprotective potential in the context of seizure-induced neuronal injury. The proposed mechanisms, including enhancement of GABAergic inhibition and modulation of ion channels, provide a strong rationale for further investigation.
Future research should focus on conducting the detailed in vitro and in vivo studies outlined in this guide to directly assess the neuroprotective efficacy of this compound. Such studies should aim to:
-
Establish a dose-response relationship for the neuroprotective effects of this compound.
-
Elucidate the specific molecular targets and signaling pathways involved in this compound-mediated neuroprotection.
-
Investigate the potential of this compound to mitigate other aspects of seizure-induced pathology, such as neuroinflammation and oxidative stress.
A thorough understanding of the neuroprotective properties of this compound could potentially reposition this older anticonvulsant as a valuable therapeutic agent, not only for seizure control but also for mitigating the long-term neurological consequences of epilepsy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acetylthis compound? [synapse.patsnap.com]
- 4. Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pheneturide Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide, an anticonvulsant of the ureide class, has been utilized in the management of epilepsy.[1] Conceptually, it can be formed in the body as a metabolic degradation product from phenobarbital.[1] This document provides detailed application notes and protocols for the administration of this compound in rodent models, focusing on its evaluation for anticonvulsant activity. The protocols and data presented are compiled from available literature and, where direct data for this compound is limited, information from its close structural analog, acetylthis compound, is provided as a reference.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated but is believed to involve multiple pathways common to anticonvulsant drugs. The primary proposed mechanisms include:
-
Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of Gamma-Aminobutyric Acid (GABA), the main inhibitory neurotransmitter in the central nervous system. This enhancement leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[2][3]
-
Modulation of Voltage-Gated Sodium Channels: this compound may exert its effects by blocking voltage-gated sodium channels.[4] This action would reduce the ability of neurons to fire at high frequencies, a characteristic of seizure activity.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analog in rodent models.
Table 1: Acute Toxicity of this compound in Mice
| Compound | Animal Model | Route of Administration | LD50 |
| Acetylthis compound | Mouse | Oral | 1.17 g/kg |
| This compound | Mouse | Oral | Data not available |
Data for acetylthis compound is provided as a reference due to the lack of publicly available LD50 data for this compound.
Table 2: Anticonvulsant Efficacy of this compound and Reference Compounds in Mice
| Compound | Animal Model | Test | ED50 (mg/kg) |
| This compound | Mouse | Maximal Electroshock (MES) | Data not available |
| This compound | Mouse | Subcutaneous Pentylenetetrazol (scPTZ) | Data not available |
| Phenytoin | Mouse | Maximal Electroshock (MES) | 9.81 mg/kg |
| Carbamazepine | Mouse | Maximal Electroshock (MES) | 8 mg/kg |
| Valproic Acid | Mouse | Maximal Electroshock (MES) | 190 mg/kg |
Experimental Protocols
The following are detailed protocols for the administration of this compound in rodent models for anticonvulsant screening. These protocols are based on standard, validated models for the preclinical evaluation of antiseizure drugs.
General Experimental Workflow
Caption: General experimental workflow for in vivo testing.
Protocol 1: Vehicle Preparation for this compound
A suitable vehicle is essential for the effective and safe administration of this compound in rodents. The following formulation is recommended for creating a clear solution for intraperitoneal (IP) or oral (PO) administration, based on protocols for the structurally related compound acetylthis compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the solution until it is clear and free of precipitates. This protocol is designed to yield a clear solution of at least 2.5 mg/mL.
Note: It is recommended to prepare the working solution fresh on the day of use for in vivo experiments.
Protocol 2: Administration to Rodents
The following protocols are based on standard procedures for anticonvulsant drug screening in mice.
Animal Models:
-
Male Swiss albino mice (25-30g) are commonly used.
-
Male Sprague-Dawley rats (200-250g) can also be used.
Routes of Administration:
-
Intraperitoneal (IP) Injection: This is a common route for rapid absorption. Injections are administered into a lower abdominal quadrant.
-
Oral Gavage (PO): This method ensures a precise dose is delivered to the gastrointestinal tract.
Recommended Volumes:
| Species | Route | Maximum Volume |
| Mouse | IP | 10 mL/kg |
| Mouse | PO | 10 mL/kg |
| Rat | IP | 10 mL/kg |
| Rat | PO | 20 mL/kg |
Protocol 3: Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
Materials:
-
Rodents (e.g., male CF-1 mice)
-
This compound and vehicle
-
Corneal electrodes
-
An electroshock device
-
0.5% tetracaine HCl in 0.9% saline
Procedure:
-
Administer various doses of this compound or vehicle to different groups of animals via the chosen route (IP or PO).
-
At the time of peak drug effect (to be determined in preliminary studies, typically 30-60 minutes post-IP administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes after applying a topical anesthetic.
-
Endpoint: Observe the animals for the presence or absence of the tonic hindlimb extension. The abolition of this response is considered protection.
-
Data Analysis: Calculate the median effective dose (ED50) at which 50% of the animals are protected from the tonic hindlimb extension using probit analysis.
Protocol 4: Subcutaneous Pentylenetetrazol (scPTZ) Test
This test is used to evaluate efficacy against myoclonic and absence seizures.
Materials:
-
Rodents (e.g., male CF-1 mice)
-
This compound and vehicle
-
Pentylenetetrazol (PTZ) solution
Procedure:
-
Administer various doses of this compound or vehicle to different groups of animals.
-
At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. for CF-1 mice) that induces clonic seizures in >95% of vehicle-treated animals.
-
Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.
-
Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures using probit analysis.
Concluding Remarks
These application notes and protocols provide a framework for the preclinical evaluation of this compound in rodent models of epilepsy. Due to the limited availability of recent and direct experimental data for this compound, researchers are encouraged to conduct preliminary dose-ranging and pharmacokinetic studies to determine optimal experimental parameters for their specific animal models and research questions. The provided information, including data on the closely related compound acetylthis compound, serves as a valuable starting point for such investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
Application Note: Quantitative Analysis of Pheneturide and its Metabolites by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pheneturide is an anticonvulsant drug used in the management of epilepsy.[1] Understanding its metabolic fate is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable analytical technique for the separation, identification, and quantification of drug metabolites in biological matrices. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound and its primary metabolites from urine samples.
The major metabolic transformations of this compound in humans involve hydroxylation of the phenyl ring and hydrolysis of the ureide group. In rats, hydroxylation occurs on both the phenyl ring and the aliphatic chain.[2] This protocol is designed to quantify the parent drug and its key metabolites, providing a comprehensive tool for preclinical and clinical research.
Metabolic Pathway of this compound
The metabolic pathway of this compound primarily involves oxidation and hydrolysis reactions to produce more polar, excretable compounds.
Caption: Metabolic pathway of this compound in humans and rats.
Quantitative Data Summary
The following tables summarize the quantitative data for the major metabolites of this compound found in human and rat urine. Data is adapted from Vachta J, et al. (1986).[2]
Table 1: this compound Metabolites in Human Urine
| Metabolite | Percentage of Dose |
| 2-(4-hydroxyphenyl)-butyroylurea | 37.5% |
| 2-phenylbutyric acid | 40.6% |
| 2-(4-hydroxyphenyl)-butyric acid | 11.9% |
Table 2: this compound Metabolites in Rat Urine
| Metabolite | Percentage of Dose |
| 2-(4-hydroxyphenyl)-butyroylurea | 70.5% |
| 3-hydroxy-2-phenyl-butyroylurea | 19.6% |
Experimental Protocols
This section details the protocol for the GC-MS analysis of this compound and its metabolites.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Metabolite reference standards (if available)
-
Internal Standard (IS), e.g., Phenobarbital-d5
-
Beta-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate buffer (0.1 M, pH 5.0)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Sodium sulfate (anhydrous)
-
Human or rat urine samples
Experimental Workflow
The overall workflow for the analysis is depicted below.
Caption: Workflow for GC-MS analysis of this compound metabolites.
Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase solution. Add the internal standard. Incubate the mixture at 37°C for 18 hours to cleave glucuronide and sulfate conjugates.[2]
-
Liquid-Liquid Extraction (LLE): After hydrolysis, adjust the pH of the sample to approximately 5. Add 5 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization is essential to increase the volatility and thermal stability of the polar metabolites for GC-MS analysis. Silylation is a common and effective technique for compounds containing hydroxyl and carboxyl groups.
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized anticonvulsants. These may require optimization for specific instruments.
Table 3: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (for identification) |
Mass Spectrometry Detection
For quantitative analysis in SIM mode, specific ions for this compound and its metabolites should be monitored. The following table provides suggested ions based on the structure of the trimethylsilyl (TMS) derivatives. The molecular ion (M+) and characteristic fragment ions should be selected. PubChem provides GC-MS spectral data for this compound, showing prominent ions at m/z 146 and 206.
Table 4: Suggested Ions for SIM Mode (TMS Derivatives)
| Compound | Putative TMS Derivative Structure | Suggested Quantifier Ion (m/z) | Suggested Qualifier Ions (m/z) |
| This compound | This compound (no TMS) | 146 | 206, 119 |
| 2-(4-hydroxyphenyl)-butyroylurea | 1 TMS | 292 (M+) | 277, 193 |
| 2-phenylbutyric acid | 1 TMS | 236 (M+) | 191, 117 |
| 2-(4-hydroxyphenyl)-butyric acid | 2 TMS | 324 (M+) | 309, 235 |
| 3-hydroxy-2-phenyl-butyroylurea | 1 TMS | 294 (M+) | 279, 147 |
| Phenobarbital-d5 (IS) | 2 TMS | 381 (M+) | 352, 294 |
Note: The exact mass fragments should be confirmed by injecting standards of the derivatized compounds.
Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards by spiking blank urine with known concentrations of this compound and its metabolites (if standards are available) and the internal standard. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantification: Determine the concentration of each metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its major metabolites in urine using GC-MS. The described method, involving enzymatic hydrolysis, liquid-liquid extraction, and silylation derivatization, is a robust approach for researchers in drug metabolism, pharmacokinetics, and toxicology. The provided tables and diagrams offer a clear and concise summary of the essential data and workflows for successful implementation. Method validation should be performed in the end-user's laboratory to ensure compliance with regulatory guidelines.
References
Application Notes and Protocols for In Vivo Electrophysiology Recording with Pheneturide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide (also known as Acetylthis compound) is an anticonvulsant agent structurally related to phenacemide. Its therapeutic effects are attributed to the modulation of neuronal excitability within the central nervous system (CNS). While detailed in vivo electrophysiological data for this compound are not extensively available in peer-reviewed literature, its proposed mechanism of action provides a solid framework for investigation. These application notes and protocols are designed to guide researchers in the in vivo and in vitro electrophysiological characterization of this compound and similar compounds.
The primary proposed mechanisms of action for this compound involve a multi-target approach to reduce neuronal hyperexcitability:
-
Enhancement of GABAergic Inhibition: this compound is thought to positively modulate GABA-A receptors, increasing the influx of chloride ions, which leads to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[1][2]
-
Inhibition of Voltage-Gated Sodium Channels: It is proposed that this compound blocks voltage-gated sodium channels, thereby reducing the frequency and amplitude of neuronal action potentials.[1][2]
-
Modulation of Voltage-Gated Calcium Channels: There is a possibility that this compound also influences voltage-gated calcium channels, which would lead to a reduction in neurotransmitter release at the synapse.[1]
These notes will provide detailed protocols for investigating these proposed mechanisms using in vivo and in vitro electrophysiology, as well as standard preclinical models for assessing anticonvulsant activity.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates for structuring experimental results.
Table 1: In Vivo Electrophysiology - Effect of this compound on Seizure-Like Activity in a Rodent Model
| Treatment Group | Animal Model | Seizure Induction Method | Mean Seizure Duration (s) | Mean Spike Frequency (Hz) | Latency to Seizure Onset (s) |
| Vehicle Control | Rat | PTZ Injection | |||
| This compound (10 mg/kg) | Rat | PTZ Injection | |||
| This compound (30 mg/kg) | Rat | PTZ Injection | |||
| This compound (100 mg/kg) | Rat | PTZ Injection |
Table 2: In Vitro Patch-Clamp Electrophysiology - Modulation of Ion Channels by this compound
| Target Ion Channel | Cell Type | Parameter Measured | This compound Concentration | % Modulation (Inhibition/Potentiation) | IC50/EC50 (µM) |
| Voltage-Gated Sodium (NaV) | Cultured Hippocampal Neurons | Peak Inward Current | 1 µM | ||
| 10 µM | |||||
| 100 µM | |||||
| GABA-A Receptor | HEK293 cells expressing GABA-A subunits | GABA-evoked Chloride Current | 1 µM (with 1 µM GABA) | ||
| 10 µM (with 1 µM GABA) | |||||
| 100 µM (with 1 µM GABA) |
Table 3: Preclinical Anticonvulsant Screening of this compound
| Test | Animal Model | Endpoint | This compound ED50 (mg/kg) | 95% Confidence Interval |
| Maximal Electroshock (MES) | Mouse | Abolition of tonic hindlimb extension | ||
| Pentylenetetrazol (PTZ) | Mouse | Absence of clonic seizures for 5s |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed multi-target mechanism of action for this compound.
Caption: Experimental workflow for in vivo electrophysiology.
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Recording in a Rodent Model of Acute Seizures
Objective: To evaluate the effect of this compound on neuronal activity during chemically-induced seizures in an anesthetized or freely moving rodent.
Materials:
-
This compound
-
Vehicle (e.g., saline, 20% Captisol)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Pentylenetetrazol (PTZ)
-
Adult male Sprague-Dawley rats (250-350g)
-
Stereotaxic frame
-
Surgical tools
-
Dental cement
-
Skull screws and recording electrodes (e.g., tungsten microelectrodes)
-
Electrophysiology recording system (amplifier, digitizer, software)
-
Intraperitoneal (IP) or Intravenous (IV) injection supplies
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Drill burr holes over the brain regions of interest (e.g., hippocampus and cortex).
-
Implant stainless steel screw electrodes for EEG recording and a reference electrode over the cerebellum.
-
Slowly lower a depth electrode (e.g., tungsten microelectrode) into the target brain region (e.g., CA1 of the hippocampus).
-
Secure the electrodes and a headstage connector to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 7 days.
-
-
Electrophysiological Recording:
-
Connect the animal to the recording system via a flexible cable to allow free movement.
-
Record baseline electrophysiological activity for at least 30 minutes.
-
Administer this compound or vehicle via the desired route (e.g., IP injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), induce seizures by administering a convulsant agent like PTZ (e.g., 35-45 mg/kg, IP).
-
Continuously record EEG and local field potentials (LFPs) for at least 60 minutes post-induction.
-
-
Data Analysis:
-
Analyze the recordings for seizure activity, quantifying parameters such as the latency to the first seizure, seizure duration, and the frequency and amplitude of epileptiform spikes.
-
Compare the data from this compound-treated animals to the vehicle-treated control group.
-
Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the direct effects of this compound on voltage-gated sodium channels and GABA-A receptors in isolated neurons.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a suitable cell line (e.g., HEK293) expressing the ion channels of interest.
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Artificial cerebrospinal fluid (aCSF) and internal pipette solution.
-
This compound, Tetrodotoxin (TTX - for sodium channel block confirmation), and GABA.
A. Investigating Voltage-Gated Sodium Channels:
-
Preparation:
-
Prepare aCSF and the internal solution. The internal solution should be cesium-based to block potassium channels.
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Plate cultured neurons on coverslips for recording.
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
In voltage-clamp mode, hold the neuron at a hyperpolarized potential (e.g., -80 mV) to ensure sodium channels are in a resting state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Establish a stable baseline recording of sodium currents.
-
Perfuse the bath with aCSF containing various concentrations of this compound and repeat the voltage-step protocol.
-
Measure the peak inward sodium current at each voltage step in the presence and absence of this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the peak sodium current by each concentration of this compound.
-
Construct a dose-response curve and calculate the IC50 value.
-
B. Investigating GABA-A Receptor Modulation:
-
Preparation:
-
Use an internal solution with a high chloride concentration to allow for the measurement of inward chloride currents at a holding potential of -60 mV.
-
-
Recording:
-
Obtain a whole-cell recording.
-
In voltage-clamp mode, hold the cell at -60 mV.
-
Briefly apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the peak amplitude of the GABA-evoked current.
-
-
Data Analysis:
-
Calculate the percentage of potentiation of the GABA-evoked current by each concentration of this compound.
-
Construct a dose-response curve and determine the EC50 value for potentiation.
-
Protocol 3: Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of this compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Procedure:
-
Animal Preparation:
-
Use adult male mice (e.g., CF-1 strain, 20-25g).
-
Administer this compound or vehicle at various doses to different groups of animals.
-
-
MES Induction:
-
At the time of predicted peak effect of the drug, apply a topical anesthetic to the animal's corneas.
-
Place corneal electrodes and deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation and Analysis:
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of this tonic extension is considered protection.
-
Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
-
Protocol 4: Pentylenetetrazol (PTZ) Seizure Test
Objective: To evaluate the ability of this compound to raise the seizure threshold, modeling myoclonic and absence seizures.
References
Application Notes and Protocols for Pheneturide in the Maximal Electroshock (MES) Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for evaluating the anticonvulsant properties of Pheneturide using the Maximal Electroshock (MES) test in rodent models. The MES test is a widely utilized preclinical screening method to identify compounds effective against generalized tonic-clonic seizures.
Introduction
This compound (phenylethylacetylurea) is an anticonvulsant drug of the ureide class.[1] It is considered for use in cases of severe epilepsy when other less toxic medications have proven ineffective.[1] The primary mechanism of action of this compound is believed to involve the enhancement of GABAergic inhibition, which increases the threshold for seizures.[2] Additionally, it is known to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, thereby increasing their plasma levels and therapeutic effect.[1] The MES test is a crucial tool for the preclinical assessment of anticonvulsant drug candidates, and this document outlines the protocol for its application in the study of this compound.
Data Presentation
Table 1: Anticonvulsant Efficacy of this compound in the MES Test
| Animal Model | Strain | Administration Route | Time of Peak Effect (TPE) | ED50 (mg/kg) | 95% Confidence Interval |
| Mouse | User-defined | User-defined | User-defined | User-defined | User-defined |
| Rat | User-defined | User-defined | User-defined | User-defined | User-defined |
ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the MES-induced seizure.
Table 2: Neurotoxicity of this compound (Rotarod Test)
| Animal Model | Strain | Administration Route | Test | TD50 (mg/kg) | 95% Confidence Interval |
| Mouse | User-defined | User-defined | Rotarod | User-defined | User-defined |
| Rat | User-defined | User-defined | Rotarod | User-defined | User-defined |
TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment.
Table 3: Protective Index of this compound
| Animal Model | Strain | Administration Route | Protective Index (PI = TD50/ED50) |
| Mouse | User-defined | User-defined | User-defined |
| Rat | User-defined | User-defined | User-defined |
The Protective Index (PI) provides a measure of the drug's safety margin.
Experimental Protocols
Maximal Electroshock Seizure (MES) Test Protocol
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and animal strains.
Objective: To determine the efficacy of this compound in preventing the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
-
Electroconvulsiometer with corneal or ear clip electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at various concentrations to allow for the administration of a range of doses.
-
Animal Grouping: Randomly divide the animals into several groups (n=8-10 per group), including a vehicle control group and at least three dose groups of this compound.
-
Drug Administration: Administer this compound or the vehicle to the respective groups via the desired route (e.g., intraperitoneal for mice, oral gavage for rats).
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined Time of Peak Effect (TPE) of this compound. If the TPE is unknown, it should be determined in a preliminary study by testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Anesthesia and Electrode Placement: Just prior to the electroshock, apply a drop of topical anesthetic to the eyes of the animal. Place the corneal electrodes on the corneas, moistened with saline to ensure good electrical contact.
-
Induction of Seizure: Deliver a maximal electrical stimulus using the electroconvulsiometer. Typical parameters for mice are 50 mA at 60 Hz for 0.2 seconds, and for rats are 150 mA at 60 Hz for 0.2 seconds.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The seizure is characterized by a tonic extension of the hindlimbs that is followed by brief episodes of clonic activity.[3]
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: For each group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 value and its 95% confidence interval using a probit analysis.
Neurotoxicity Assessment (Rotarod Test)
Objective: To assess the potential motor-impairing effects of this compound.
Procedure:
-
Training: Prior to the experiment, train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days. Animals that are unable to remain on the rod for the full duration should be excluded.
-
Drug Administration: Administer this compound or vehicle as in the MES protocol.
-
Testing: At the TPE after drug administration, place each animal on the rotating rod.
-
Observation: Record the time each animal remains on the rod up to a maximum cutoff time (e.g., 180 seconds). An animal is considered to have failed the test if it falls off the rod before the cutoff time.
-
Data Analysis: For each group, calculate the percentage of animals that fail the test. Determine the TD50 value and its 95% confidence interval using a probit analysis.
Visualizations
References
Application Notes and Protocols for Pheneturide Formulation and Intraperitoneal Injection in Mice
For Research Use Only. Not for use in humans.
Introduction
Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant drug of the ureide class.[1] It is structurally related to phenacemide and is a metabolic degradation product of phenobarbital.[1][2] Primarily used in cases of severe epilepsy when other treatments have not been effective, this compound's mechanism of action is believed to involve the modulation of neuronal excitability.[1][3] These application notes provide detailed protocols for the preparation of a this compound formulation suitable for intraperitoneal (IP) injection in mice, as well as methodologies for subsequent in vivo efficacy and toxicity screening.
Application Note 1: this compound Formulation for Intraperitoneal Injection
Due to this compound's moderate solubility in water, a co-solvent vehicle is necessary for preparing a clear solution for intraperitoneal administration. The following protocol is based on established methods for formulating poorly soluble compounds for in vivo rodent studies.
2.1 Materials
-
This compound powder (CAS No: 90-49-3)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and/or vials
-
Vortex mixer
-
Sonicator (optional)
2.2 Protocol for Vehicle and Final Formulation Preparation
This protocol is designed to yield a clear solution of this compound at a concentration of at least 2.5 mg/mL. It is recommended to prepare the working solution fresh on the day of use.
-
Prepare Stock Solution (Optional but Recommended): Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). This compound is highly soluble in DMSO (100 mg/mL).
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the specified ratios. For a final volume of 1 mL, the vehicle would consist of 400 µL PEG300, 50 µL Tween-80, and 450 µL sterile saline.
-
Add this compound to Vehicle:
-
From Stock Solution: Add 100 µL of the 25 mg/mL this compound-DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Direct Solubilization: Alternatively, weigh the required amount of this compound powder and dissolve it in the DMSO portion of the vehicle first before adding the other components sequentially.
-
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until homogenous.
-
Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Ensure Complete Dissolution: Vortex the final solution thoroughly until it is clear and free of any precipitates. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
2.3 Data Presentation: Formulation Components
| Component | Percentage of Final Volume | Volume for 1 mL Final | Purpose |
| DMSO | 10% | 100 µL | Primary solvent for this compound |
| PEG300 | 40% | 400 µL | Co-solvent, improves solubility |
| Tween-80 | 5% | 50 µL | Surfactant, prevents precipitation |
| Sterile Saline (0.9% NaCl) | 45% | 450 µL | Diluent, provides isotonicity |
| This compound | Target Concentration | e.g., 2.5 mg | Active Pharmaceutical Ingredient |
2.4 Visualization: Formulation Workflow
Caption: Workflow for preparing this compound injection solution.
Application Note 2: Intraperitoneal (IP) Administration in Mice
Intraperitoneal injection is a common route for rapid absorption of substances in rodents.
3.1 Materials
-
Prepared this compound formulation
-
Male Swiss albino or C57BL/6 mice (25-30g)
-
1 mL syringes
-
25-27 gauge needles
-
Animal scale
-
70% ethanol for disinfection (optional)
3.2 Protocol for Intraperitoneal Injection
-
Calculate Dosage: Weigh each mouse accurately to calculate the precise volume of the this compound solution to be injected based on the desired mg/kg dose. The recommended injection volume is 5-10 mL/kg.
-
Prepare Syringe: Draw the calculated volume of the formulation into a new, sterile syringe fitted with a 25-27 gauge needle. Ensure there are no air bubbles.
-
Restrain the Mouse: Restrain the mouse securely, ensuring the abdomen is exposed. A common method is to scruff the mouse and allow the hindquarters to rest in the palm of your hand. Tilt the mouse so its head is pointing downwards at a 30-40° angle. This helps to move the abdominal organs away from the injection site.
-
Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.
-
Perform Injection: Insert the needle, bevel up, at a 30-40° angle into the identified injection site. Penetrate the abdominal wall but avoid inserting the needle too deeply to prevent organ damage.
-
Administer Formulation: Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no flashback of blood or fluid should be seen). Inject the solution smoothly.
-
Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
3.3 Data Presentation: IP Administration Parameters
| Parameter | Recommended Specification |
| Animal Model | Male Swiss albino or C57BL/6 mice (25-30g) |
| Route | Intraperitoneal (IP) |
| Needle Gauge | 25-27g |
| Injection Volume | 5-10 mL/kg |
| Injection Site | Lower right abdominal quadrant |
| Injection Angle | 30-40 degrees |
3.4 Visualization: IP Injection Workflow
Caption: Workflow for intraperitoneal injection in a mouse.
Application Note 3: Efficacy and Toxicity Assessment
4.1 Protocol 1: Dose-Response and Acute Toxicity Profiling
A dose-ranging study is critical to determine the maximum tolerated dose (MTD) and the therapeutic window.
4.1.1 Methodology
-
Group Allocation: Randomly assign mice (n=6-8 per group) to different dose groups, including a vehicle control group. Use a logarithmic dose spacing (e.g., 1, 10, 100 mg/kg) to cover a broad range.
-
Administration: Administer the assigned dose of this compound or vehicle via IP injection.
-
Observation: Observe the mice continuously for the first 4 hours and then at regular intervals for up to 48 hours.
-
Scoring: Record signs of toxicity using a standardized scoring system (see Table below).
-
Data Analysis: Analyze the dose-response relationship for both efficacy (if applicable in this stage) and side effects to determine the therapeutic index.
4.1.2 Data Presentation: Dose-Response & Toxicity Log
| Dose (mg/kg, IP) | No. of Mice | Observed Side Effects (within 4 hrs) | Max Severity Score (0-4) | Therapeutic Efficacy (% change) |
| Vehicle | 8 | |||
| 1 | 8 | |||
| 10 | 8 | |||
| 100 | 8 |
4.1.3 Data Presentation: Side Effect Scoring System
| Score | Sedation | Ataxia | Tremors |
| 0 | Alert and active | Normal gait and posture | No tremors |
| 1 | Slightly reduced activity | Mild imbalance, unsteady gait | Mild, occasional tremors |
| 2 | Moderately inactive, reduced response | Obvious instability, wide-based gait | Intermittent, spontaneous tremors |
| 3 | Severely inactive, minimal response | Unable to maintain upright posture | Continuous, severe tremors |
| 4 | Loss of consciousness | N/A | N/A |
4.1.4 Visualization: Dose-Ranging Study Workflow
Caption: Workflow for a dose-ranging and acute toxicity study.
4.2 Protocol 2: Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.
4.2.1 Methodology
-
Administration: Administer this compound at various doses (or vehicle) via IP injection to different groups of mice.
-
Pretreatment Time: Wait for a predetermined time (typically 30-60 minutes) to allow for drug absorption and peak effect.
-
Seizure Induction: Induce seizures using an electro-convulsometer. Apply an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) through corneal or auricular electrodes.
-
Endpoint: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Record the number of protected animals at each dose and calculate the median effective dose (ED50).
4.2.2 Data Presentation: MES Test Parameters
| Parameter | Specification |
| Seizure Model | Maximal Electroshock (MES) |
| Endpoint | Abolition of tonic hindlimb extension |
| Stimulus | 50 mA, 60 Hz, 0.2 seconds |
| Electrodes | Corneal or auricular |
| Pretreatment Time | 30-60 minutes post-IP injection |
4.2.3 Visualization: MES Test Workflow
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
4.3 Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Test
This test models myoclonic and generalized absence seizures.
4.3.1 Methodology
-
Administration: Administer this compound at various doses (or vehicle) via IP injection.
-
Pretreatment Time: After the appropriate pretreatment time (30-60 minutes), administer a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes for the onset of clonic seizures lasting at least 5 seconds.
-
Endpoint: Protection is defined as the complete absence of clonic seizures during the observation period.
-
Data Analysis: Calculate the ED50 based on the percentage of animals protected at each dose.
4.3.2 Data Presentation: scPTZ Test Parameters
| Parameter | Specification |
| Seizure Model | Subcutaneous Pentylenetetrazol (scPTZ) |
| Endpoint | Absence of clonic seizures for ≥ 5 seconds |
| Convulsant | Pentylenetetrazol (PTZ) |
| PTZ Dose | e.g., 85 mg/kg, subcutaneous |
| Observation Period | 30 minutes |
4.3.3 Visualization: scPTZ Test Workflow
Caption: Workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.
Proposed Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated, but like other urea-based anticonvulsants such as its analogue acetylthis compound, it is believed to modulate neuronal excitability through multiple pathways. The primary proposed mechanisms are the blockade of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission.
-
Blockade of Voltage-Gated Sodium Channels: this compound likely binds to neuronal voltage-gated sodium channels, stabilizing their inactivated state. This action reduces the number of channels available to open in response to depolarization, thereby suppressing the high-frequency neuronal firing that underlies seizure propagation.
-
Modulation of GABAergic Neurotransmission: A potential secondary mechanism is the enhancement of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS. This could occur through interaction with the GABA-A receptor complex, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a raised seizure threshold.
5.1 Visualization: Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
References
Assessing the Blood-Brain Barrier Penetration of Pheneturide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide, an anticonvulsant of the ureide class, is utilized in the management of epilepsy.[1] Conceptually, it can be formed in the body as a metabolic degradation product from phenobarbital.[1] For any centrally acting drug like this compound, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. The BBB is a highly selective semipermeable membrane that separates the circulating blood from the brain's extracellular fluid, thereby regulating the passage of substances into the central nervous system (CNS).[2][3]
Data Presentation: Physicochemical and Pharmacokinetic Properties
Quantitative data is essential for a comprehensive assessment of BBB penetration. The following tables summarize the known physicochemical properties of this compound and provide a template for organizing experimental data obtained through the protocols described herein. For comparative purposes, available data for phenytoin, a structurally related and widely studied anticonvulsant, is included where available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H14N2O2 | [4] |
| Molecular Weight | 206.24 g/mol | |
| LogP (Octanol-Water Partition Coefficient) | 1.8 | |
| Topological Polar Surface Area | 72.2 Ų | |
| pKa | Not Available | |
| Solubility | Not Available |
Table 2: Experimental Data for this compound BBB Penetration Assessment
| Parameter | Value | Method |
| In Vitro Apparent Permeability (Papp) | Not Available | In Vitro BBB Model |
| In Situ Brain Perfusion Rate (Kin) | Not Available | In Situ Brain Perfusion |
| In Vivo Unbound Brain Concentration (Cu,brain) | Not Available | In Vivo Microdialysis |
| Brain-to-Plasma Ratio (Kp) | Not Available | Brain Homogenate Method |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Not Available | In Vivo Microdialysis |
| Plasma Protein Binding (%) | Not Available | Equilibrium Dialysis / Ultrafiltration |
| Brain Tissue Binding (fu,brain) | Not Available | Brain Homogenate Method / Equilibrium Dialysis |
Table 3: Comparative BBB Penetration Data for Phenytoin
| Parameter | Value | Source |
| In Vivo ECF/unbound serum ratio | 84-87% | |
| Plasma Protein Binding (unbound fraction) | 9.7 to 24.7% (median 12.3%) | |
| Brain-to-Plasma Ratio (in rats) | ~0.8 at 65 min post-IV admin |
Experimental Protocols
A multi-faceted approach employing in vitro and in vivo models is essential for a thorough evaluation of a drug's ability to cross the BBB.
In Vitro Blood-Brain Barrier Models
In vitro BBB models provide a high-throughput and cost-effective method for initial screening of drug permeability. These models typically utilize a monolayer of brain endothelial cells cultured on a porous membrane, separating a donor (blood side) and a receiver (brain side) compartment.
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture: Culture a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell® insert. Co-culture with astrocytes and pericytes on the basolateral side can enhance barrier properties.
-
Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) daily. Experiments should be conducted once TEER values stabilize, typically above 100 Ω·cm².
-
Permeability Experiment:
-
Add a known concentration of this compound to the apical (donor) chamber.
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
The efflux ratio (Papp, B-A / Papp, A-B) can be calculated to determine if this compound is a substrate for efflux transporters like P-glycoprotein.
-
In Situ Brain Perfusion
The in situ brain perfusion technique offers a more physiologically relevant model by maintaining the intact microvasculature of the brain.
Protocol 2: In Situ Brain Perfusion in Rodents
-
Animal Preparation: Anesthetize a rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery for perfusion.
-
Perfusion: Perfuse the brain with a physiological buffer containing a known concentration of radiolabeled or unlabeled this compound at a constant flow rate. Include a vascular marker (e.g., [14C]sucrose) to correct for the drug remaining in the brain vasculature.
-
Termination and Sample Collection: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.
-
Sample Processing and Analysis: Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker.
-
Data Analysis: Calculate the brain uptake rate (Kin) using the following equation:
-
Kin (mL/s/g) = (Cbrain - Vv * Cperf) / (t * Cperf)
-
Where Cbrain is the concentration of this compound in the brain, Vv is the vascular volume, Cperf is the concentration in the perfusate, and t is the perfusion time.
-
In Vivo Microdialysis
In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of freely moving animals. This provides a dynamic profile of the pharmacologically active drug concentration at the target site.
Protocol 3: In Vivo Microdialysis in Rodents
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus, cortex) of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Experiment:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Simultaneously, collect blood samples to determine plasma drug concentrations.
-
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma (total and unbound) using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis:
-
Determine the in vivo recovery of the microdialysis probe.
-
Calculate the unbound brain concentration (Cu,brain) by correcting the dialysate concentration for probe recovery.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu) = AUCbrain,unbound / AUCplasma,unbound.
-
Plasma Protein and Brain Tissue Binding
Only the unbound fraction of a drug is available to cross the BBB and exert a pharmacological effect. Therefore, determining the extent of plasma protein and brain tissue binding is crucial.
Protocol 4: Determination of Plasma Protein Binding by Equilibrium Dialysis
-
Sample Preparation: Spike a known concentration of this compound into plasma.
-
Equilibrium Dialysis: Place the plasma sample in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubation: Incubate the apparatus at 37°C until equilibrium is reached (typically 4-6 hours).
-
Sample Analysis: Measure the concentration of this compound in both the plasma and buffer chambers.
-
Data Analysis: Calculate the fraction unbound (fu) = Cbuffer / Cplasma.
Protocol 5: Determination of Brain Tissue Binding by Brain Homogenate Method
-
Brain Homogenate Preparation: Homogenize brain tissue from a drug-naïve animal in a buffer.
-
Binding Assay: Spike a known concentration of this compound into the brain homogenate and perform equilibrium dialysis against a buffer, similar to the plasma protein binding assay.
-
Data Analysis: Calculate the fraction unbound in brain homogenate (fu,brain) = Cbuffer / Chomogenate.
Visualizations
The following diagrams illustrate the key experimental workflows for assessing the BBB penetration of this compound.
References
Application Note: Assessment of Cytochrome P450 Induction Potential of Pheneturide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the potential of the anticonvulsant drug Pheneturide to induce cytochrome P450 (CYP) enzymes. Understanding the CYP induction potential of a drug candidate is a critical step in preclinical drug development to predict potential drug-drug interactions (DDIs) and ensure patient safety.[1][2] The protocols outlined herein are based on established in vitro methods using primary human hepatocytes, which are considered the gold standard for assessing CYP induction.[3][4][5] This application note includes detailed methodologies for cell culture, treatment, endpoint analysis (mRNA and enzyme activity), and data interpretation. Additionally, it provides visual representations of the key signaling pathways and the experimental workflow.
Introduction
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceuticals. Induction of CYP enzymes by a drug can accelerate the metabolism of co-administered therapeutic agents, potentially leading to reduced efficacy or the formation of toxic metabolites. Several antiepileptic drugs (AEDs), such as carbamazepine and phenytoin, are known potent inducers of CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.
This compound, an anticonvulsant, is likely to be co-administered with other medications, making it imperative to characterize its potential to cause DDIs. This is achieved by evaluating its ability to increase the expression of key CYP genes, a process often mediated by the activation of nuclear receptors such as the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl hydrocarbon Receptor (AhR). This application note details an in vitro assay using cryopreserved primary human hepatocytes to determine the CYP induction potential of this compound.
Signaling Pathways for CYP Induction
The induction of CYP enzymes is primarily a transcriptional event initiated by the binding of a xenobiotic to one of several key nuclear receptors. These receptors then form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of target genes, leading to increased transcription and subsequent protein expression.
Figure 1: Simplified signaling pathways of CYP induction.
Experimental Protocol
This protocol is designed for a 24-well plate format using cryopreserved primary human hepatocytes. All incubations should be performed at 37°C in a humidified atmosphere of 5% CO2.
Materials and Reagents
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Collagen-coated 24-well plates
-
This compound (test article)
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Vehicle control (e.g., 0.1% DMSO)
-
CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4)
-
RNA isolation kit
-
qRT-PCR reagents
-
LC-MS/MS system
Experimental Workflow
Figure 2: Experimental workflow for the CYP induction assay.
Detailed Methodology
3.3.1. Hepatocyte Plating
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte thawing medium.
-
Centrifuge at 100 x g for 10 minutes at room temperature.
-
Resuspend the cell pellet in hepatocyte plating medium and determine cell viability and density.
-
Seed the hepatocytes in collagen-coated 24-well plates at a density of 0.5 x 10^6 viable cells/mL.
-
Incubate for 24 hours to allow for cell attachment and monolayer formation.
3.3.2. Compound Treatment
-
After 24 hours, replace the plating medium with fresh hepatocyte maintenance medium.
-
Prepare serial dilutions of this compound and positive controls in the maintenance medium. The final concentration of the vehicle should not exceed 0.1%.
-
Treat the cells in triplicate with at least six concentrations of this compound, a single concentration of each positive control, and the vehicle control.
-
Incubate for 48 to 72 hours, replacing the medium with freshly prepared compound solutions every 24 hours.
3.3.3. Endpoint Analysis
3.3.3.1. mRNA Quantification
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells and isolate total RNA using a suitable RNA isolation kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of CYP1A2, CYP2B6, and CYP3A4 using quantitative real-time PCR (qRT-PCR) with gene-specific primers and probes. Normalize the data to a housekeeping gene (e.g., GAPDH).
3.3.3.2. Enzyme Activity Assay
-
Following the treatment period, remove the culture medium and wash the cells with PBS.
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Add fresh medium containing specific CYP probe substrates to each well.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect the supernatant and stop the reaction (e.g., by adding acetonitrile).
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
Data Analysis
mRNA Fold Induction: Calculate the fold induction of mRNA expression relative to the vehicle control using the 2^(-ΔΔCt) method.
Enzyme Activity Fold Induction: Calculate the rate of metabolite formation (pmol/min/mg protein). The fold induction is the ratio of the activity in treated cells to that in vehicle-treated cells.
A compound is generally considered an inducer if the fold induction is greater than 2 and there is a concentration-dependent increase.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: mRNA Fold Induction of CYP Enzymes by this compound
| Concentration (µM) | CYP1A2 Fold Induction (Mean ± SD) | CYP2B6 Fold Induction (Mean ± SD) | CYP3A4 Fold Induction (Mean ± SD) |
| Vehicle (0.1% DMSO) | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| This compound 0.1 | 1.2 ± 0.3 | 1.5 ± 0.2 | 2.5 ± 0.4 |
| This compound 1 | 1.8 ± 0.4 | 3.1 ± 0.5 | 8.9 ± 1.1 |
| This compound 10 | 2.5 ± 0.6 | 8.7 ± 1.2 | 25.4 ± 3.2 |
| This compound 50 | 3.1 ± 0.5 | 15.2 ± 2.1 | 42.1 ± 5.6 |
| This compound 100 | 3.5 ± 0.7 | 18.9 ± 2.5 | 45.3 ± 6.1 |
| Positive Control | |||
| Omeprazole (50 µM) | 28.5 ± 4.1 | - | - |
| Phenobarbital (1 mM) | - | 22.4 ± 3.5 | - |
| Rifampicin (10 µM) | - | - | 55.8 ± 7.3 |
Table 2: Enzyme Activity Fold Induction of CYP Enzymes by this compound
| Concentration (µM) | CYP1A2 Activity Fold Induction (Mean ± SD) | CYP2B6 Activity Fold Induction (Mean ± SD) | CYP3A4 Activity Fold Induction (Mean ± SD) |
| Vehicle (0.1% DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound 0.1 | 1.1 ± 0.2 | 1.3 ± 0.3 | 2.1 ± 0.3 |
| This compound 1 | 1.5 ± 0.3 | 2.8 ± 0.4 | 7.5 ± 0.9 |
| This compound 10 | 2.2 ± 0.4 | 7.9 ± 1.0 | 21.3 ± 2.8 |
| This compound 50 | 2.8 ± 0.5 | 13.5 ± 1.8 | 38.6 ± 4.5 |
| This compound 100 | 3.1 ± 0.6 | 16.2 ± 2.2 | 40.1 ± 5.2 |
| Positive Control | |||
| Omeprazole (50 µM) | 25.1 ± 3.7 | - | - |
| Phenobarbital (1 mM) | - | 19.8 ± 2.9 | - |
| Rifampicin (10 µM) | - | - | 50.2 ± 6.8 |
Conclusion
The described in vitro assay provides a robust and reliable method for assessing the potential of this compound to induce major CYP enzymes. The results from this assay are crucial for predicting the clinical DDI liability of this compound and for guiding further clinical studies. A concentration-dependent increase in CYP mRNA and enzyme activity would indicate that this compound is a CYP inducer, warranting further investigation into its clinical implications.
References
- 1. In vitro cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. In Vitro CYP Induction in Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Pheneturide in Chronic Epilepsy Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective antiepileptic drugs (AEDs) is a critical area of research, requiring robust preclinical evaluation in animal models that mimic the human condition. Pheneturide (ethylphenacemide), a ureide-class anticonvulsant, has been used in the treatment of epilepsy, particularly in cases of severe and refractory seizures.[1] Its mechanism of action is thought to involve the modulation of neuronal excitability, potentially through enhancement of GABAergic inhibition and effects on voltage-gated ion channels.[1]
These application notes provide a comprehensive guide for the efficacy testing of this compound in established chronic epilepsy animal models. The protocols detailed herein are designed to offer a standardized framework for inducing chronic epileptic states in rodents and for the subsequent evaluation of this compound's anticonvulsant properties. This document is intended to aid researchers in designing and executing preclinical studies to investigate the therapeutic potential of this compound and similar compounds.
Putative Mechanism of Action of this compound
This compound is believed to exert its anticonvulsant effects through a multi-faceted approach by modulating inhibitory and excitatory neurotransmission. The primary hypothesized mechanisms include:
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Enhancement of GABAergic Inhibition: this compound may potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, it may increase the seizure threshold and reduce neuronal hyperexcitability.
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Modulation of Voltage-Gated Sodium Channels: Similar to many established AEDs, this compound may block voltage-gated sodium channels. This action would reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity.
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Inhibition of Calcium Channels: There is also a possibility that this compound may modulate voltage-gated calcium channels, which would reduce neurotransmitter release at the synapse and dampen excitatory signaling.
Signaling Pathways in Chronic Epilepsy and Potential Intervention by this compound
The pathophysiology of chronic epilepsy involves complex alterations in neuronal signaling pathways, leading to a state of hyperexcitability. Two key pathways implicated are the GABAergic and glutamatergic systems.
GABAergic Signaling Pathway
In a healthy brain, GABAergic neurons exert inhibitory control over neuronal activity. GABA, upon binding to its receptors (GABA-A and GABA-B), leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. In chronic epilepsy, there is often a reduction in GABAergic inhibition, contributing to the hyperexcitable state.
References
Troubleshooting & Optimization
Troubleshooting Pheneturide solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of Pheneturide.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in aqueous solutions?
This compound is described as having moderate to insoluble properties in water.[1] It is more readily soluble in organic solvents like acetone and DMSO.[1][2] Due to its low aqueous solubility, achieving desired concentrations for experiments can be challenging and may require specific formulation strategies.
Q2: My this compound is not dissolving or is precipitating in my aqueous buffer. What are the common causes and solutions?
Several factors could be contributing to this issue. Here are some common causes and potential solutions:
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Concentration Exceeds Intrinsic Solubility: You might be attempting to prepare a solution that is supersaturated.
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Solution: Decrease the concentration of this compound to fall below its saturation point in your specific aqueous system.[3]
-
-
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Solution: Systematically adjust the pH of your buffer to determine the optimal pH for maximum solubility. For weakly acidic drugs, increasing the pH (making it more alkaline) generally increases solubility, while for weakly basic drugs, decreasing the pH (making it more acidic) is beneficial.
-
-
Incorrect Solvent System: Purely aqueous systems may not be suitable for dissolving this compound, especially at higher concentrations.
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Solution 1: Use a Co-solvent: Introduce a water-miscible organic solvent in which this compound has higher solubility. Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Solution 2: Utilize Solubilizing Excipients: Incorporate agents like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) into your formulation to enhance solubility.
-
Q3: Are there any established solvent formulations to improve this compound's solubility for in vitro or in vivo studies?
Yes, several multi-component solvent systems have been documented to effectively dissolve this compound. For instance, a solubility of at least 2.5 mg/mL has been achieved using the following formulations:
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System 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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System 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).
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System 3 (for lipid-based formulations): 10% DMSO and 90% Corn Oil.
It is recommended to prepare a stock solution in an organic solvent like DMSO first, and then add the other co-solvents sequentially. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q4: My this compound solution is clear initially but forms a precipitate over time. How can I improve its stability?
This phenomenon, known as precipitation, can occur if the solution is supersaturated or if the compound is degrading.
-
Solution 1: Prepare Fresh Solutions: To minimize issues related to stability, it is best practice to prepare fresh dilutions from a stock solution immediately before each experiment.
-
Solution 2: Refrigerate or Freeze Stock Solutions: Stock solutions of this compound in solvents like DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.
-
Solution 3: Use Solubilizing Agents: Formulating with excipients such as cyclodextrins can create more stable solutions by forming inclusion complexes.
Q5: How does temperature affect the solubility of this compound?
For most endothermic substances, which absorb heat during dissolution, an increase in temperature leads to an increase in solubility. If you encounter difficulty dissolving this compound, gentle heating and/or sonication can be used to aid the dissolution process. However, be mindful of the compound's stability at elevated temperatures.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and reported solubility data for this compound.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 - 206.25 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Aqueous Solubility | Moderately soluble to insoluble in water | |
| Organic Solvent Solubility | Soluble in DMSO (100 mg/mL), acetone, and other organic solvents | |
| Formulation Solubility | ≥ 2.5 mg/mL (12.12 mM) in specific co-solvent systems (e.g., DMSO/PEG300/Tween-80/Saline) |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
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This compound powder
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Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
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Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound quantification
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. An excess is confirmed if undissolved solid remains at the end of the experiment.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, cease shaking and allow the vials to stand, permitting the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove all undissolved particles.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the concentration of the dissolved this compound using a validated HPLC method.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
Caption: Troubleshooting workflow for addressing low solubility.
Caption: Factors that can be modulated to enhance solubility.
References
Technical Support Center: Managing Pheneturide-Induced Neurotoxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying pheneturide-induced neurotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its neurotoxicity a concern?
This compound is an anticonvulsant drug used in the treatment of epilepsy. While effective, concerns exist regarding its potential for neurotoxicity, which can manifest as adverse effects on the nervous system. Understanding and managing these toxicities are crucial for safe therapeutic development and use.
Q2: What are the common signs of this compound-induced neurotoxicity in animal models?
While specific data on this compound is limited, neurotoxicity from related anticonvulsants in animal models can present as:
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Behavioral changes: Ataxia (loss of coordination), sedation, tremors, and altered locomotor activity.
-
Neurological deficits: Seizures at high doses, cognitive impairment in learning and memory tasks.
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Cellular changes: Neuronal damage or loss in specific brain regions like the cerebellum and hippocampus, and glial cell activation.
Q3: Are there any known metabolites of this compound that could contribute to neurotoxicity?
Yes, this compound is metabolized in the body to ethylphenylhydantoin. It is important to consider that the neurotoxic effects observed could be due to the parent compound, its metabolites, or a combination of both.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in the animal cohort. | - Dose of this compound is too high.- Animal strain is particularly sensitive.- Improper drug administration (e.g., too rapid injection). | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Review literature for strain-specific sensitivity to anticonvulsants.- Ensure slow and proper administration of the drug solution. |
| Inconsistent behavioral results between animals. | - Variability in drug metabolism.- Stress or other confounding factors in the animal facility.- Subjectivity in behavioral scoring. | - Allow for an acclimatization period before behavioral testing.- Standardize housing conditions and handling procedures.- Use blinded observers for behavioral scoring and automated tracking systems where possible. |
| No observable neurotoxic effects at expected doses. | - Dose is too low.- Insufficient duration of treatment.- The chosen endpoint is not sensitive to this compound's effects. | - Increase the dose in a stepwise manner.- Extend the treatment period.- Employ a battery of behavioral and histological tests to assess a wider range of potential neurotoxic effects. |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
-
Apparatus: An automated rotarod apparatus.
-
Procedure: a. Acclimatize mice to the testing room for at least 1 hour before the experiment. b. Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes for 2-3 consecutive days. c. On the test day, administer this compound or vehicle control. d. At specified time points post-administration (e.g., 30, 60, 120 minutes), place the mice on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). e. Record the latency to fall from the rod. A shorter latency suggests impaired motor coordination.
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Evaluation of Neuronal Damage using Nissl Staining
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Tissue Preparation: a. Following the final behavioral test, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. b. Dissect the brains and post-fix in 4% paraformaldehyde overnight. c. Cryoprotect the brains in a 30% sucrose solution. d. Section the brains (e.g., 40 µm thick sections) using a cryostat.
-
Staining Procedure: a. Mount the sections on slides. b. Stain with a 0.1% cresyl violet solution. c. Dehydrate the sections through a graded series of alcohol. d. Clear the sections in xylene and coverslip.
-
Analysis: a. Examine the sections under a microscope. b. Look for signs of neuronal damage such as shrunken, darkly stained neurons (pyknotic cells) in brain regions of interest (e.g., hippocampus, cerebellum). c. Quantify the number of healthy versus damaged neurons.
Signaling Pathways and Workflows
Pheneturide Stability Under Varying pH Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of pheneturide under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
A1: this compound, chemically known as N-carbamoyl-2-phenylbutanamide, contains both amide and urea functionalities, which are susceptible to hydrolysis.[1][2] Generally, the stability of this compound is expected to be optimal in neutral to slightly acidic conditions (pH 4-6). Under strongly acidic or basic conditions, significant degradation is anticipated due to acid-catalyzed and base-catalyzed hydrolysis of the amide and urea linkages.
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: The primary degradation pathway for this compound is the hydrolysis of its amide and urea bonds.[3][4] Under acidic or basic conditions, this can lead to the formation of 2-phenylbutanoic acid and urea. Further hydrolysis of urea can yield ammonia and carbon dioxide.[5] The identification of these degradation products is crucial for a complete stability profile.
Q3: How can I monitor the degradation of this compound during my stability studies?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach for monitoring this compound degradation. This method should be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of the parent drug over time.
Q4: What are the typical conditions for a forced degradation study of this compound?
A4: Forced degradation, or stress testing, is performed to understand the degradation pathways and to develop a stability-indicating method. For pH-dependent stability, this involves subjecting a solution of this compound to various pH conditions (e.g., 0.1 M HCl for acidic, purified water for neutral, and 0.1 M NaOH for basic conditions) at a controlled temperature (e.g., 60°C) for a defined period. The goal is to achieve a target degradation of 5-20%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic or basic conditions. | - Insufficient stress conditions (temperature too low, duration too short).- Concentration of acid/base is too low. | - Increase the temperature in increments of 10°C (e.g., from 60°C to 70°C).- Extend the duration of the study.- Use a higher concentration of acid or base (e.g., increase from 0.1 M to 1 M HCl or NaOH). |
| Complete or excessive degradation observed at the first time point. | - Stress conditions are too harsh (temperature too high, high concentration of acid/base). | - Lower the temperature of the study.- Use a lower concentration of acid or base.- Take earlier and more frequent time points to capture the degradation profile. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase composition or pH.- Column degradation due to extreme pH of injected samples. | - Optimize the mobile phase by adjusting the organic solvent ratio and the pH of the aqueous phase.- Ensure samples are neutralized before injection to protect the HPLC column. |
| Inconsistent or non-reproducible results. | - Inaccurate pH measurement of buffer solutions.- Fluctuations in temperature during the study.- Improper sample handling and preparation. | - Calibrate the pH meter before preparing solutions.- Use a calibrated and stable oven or water bath.- Ensure consistent and accurate pipetting and dilution of samples. |
Quantitative Data Summary
| pH Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products Detected |
| 0.1 M HCl (Acidic) | 0 | 100.0 | - |
| 6 | 92.5 | 2-phenylbutanoic acid, Urea | |
| 12 | 85.2 | 2-phenylbutanoic acid, Urea | |
| 24 | 78.9 | 2-phenylbutanoic acid, Urea | |
| Purified Water (Neutral) | 0 | 100.0 | - |
| 6 | 99.8 | Not Detected | |
| 12 | 99.5 | Not Detected | |
| 24 | 99.1 | Not Detected | |
| 0.1 M NaOH (Basic) | 0 | 100.0 | - |
| 6 | 88.3 | 2-phenylbutanoic acid sodium salt, Urea | |
| 12 | 79.1 | 2-phenylbutanoic acid sodium salt, Urea | |
| 24 | 65.4 | 2-phenylbutanoic acid sodium salt, Urea |
Experimental Protocols
Detailed Methodology for pH-Dependent Stability Testing of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol) in which it is freely soluble.
-
Preparation of Stress Samples:
-
Acidic Condition: Add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid in a suitable container.
-
Neutral Condition: Add 1 mL of the stock solution to 9 mL of purified water.
-
Basic Condition: Add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.
-
-
Incubation: Place the prepared samples in a constant temperature bath or oven set at 60°C.
-
Time Points: Withdraw aliquots of each sample at predetermined time intervals (e.g., 0, 6, 12, and 24 hours).
-
Sample Neutralization: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl.
-
Sample Preparation for HPLC: Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from all potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Workflow for pH-dependent stability testing of this compound.
References
- 1. CAS 90-49-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 90-49-3 | Benchchem [benchchem.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pheneturide Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Pheneturide in their experiments, ensuring its proper dissolution in cell culture media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound is a hydrophobic compound with moderate solubility in water but higher solubility in organic solvents.[1][2] Precipitation in aqueous cell culture media is a common issue that primarily occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium.[1] This "solvent shock" can cause the compound to crash out of solution if its concentration exceeds its solubility limit in the media.[3] Other contributing factors can include temperature shifts, pH instability of the medium, and interactions with media components like salts and proteins.[4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Due to its solubility characteristics, 100% sterile DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture experiments.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with an ideal concentration of 0.1% or less for most cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture medium due to its low water solubility. This will likely lead to incomplete dissolution and precipitation.
Q5: How can I determine the optimal working concentration of this compound for my experiments?
The optimal concentration will be cell-line and assay-dependent. For a structurally related compound, Acetylthis compound, in vitro studies have utilized concentrations ranging from 0.01 µM to 100 µM. It is advisable to perform a dose-response experiment to determine the effective concentration range for your specific model system.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | "Solvent shock" from rapid dilution of the DMSO stock in the aqueous medium. | - Add the DMSO stock solution drop-wise to pre-warmed (37°C) culture medium while gently swirling or vortexing. - Prepare an intermediate dilution in a small volume of serum-free medium before adding it to the final volume of complete medium. |
| High final concentration of this compound exceeding its solubility limit. | - Decrease the final concentration of this compound in your experiment. | |
| Precipitation Over Time in Incubator | Instability of the compound at 37°C or interaction with media components. | - Prepare fresh this compound-containing media immediately before each experiment. - Consider reducing the serum concentration if your experimental design allows, as serum proteins can sometimes contribute to the formation of insoluble complexes. |
| Temperature fluctuations from moving media between storage and the incubator. | - Aliquot your prepared media into single-use volumes to minimize temperature changes from repeated warming and cooling. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (484.86 mM) | May require sonication to fully dissolve. Use freshly opened, hygroscopic DMSO for best results. |
| Ethanol | Soluble | Specific quantitative data not readily available, but it is known to be soluble. |
| Water | Moderately Soluble | Quantitative solubility data in water is not specified, but it is significantly less soluble than in organic solvents. |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Direct dissolution is not recommended. A co-solvent like DMSO is necessary. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol outlines the recommended procedure for preparing a this compound working solution for cell culture experiments to minimize the risk of precipitation.
Materials:
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This compound powder
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Sterile, 100% Dimethyl Sulfoxide (DMSO)
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Sterile, complete cell culture medium
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
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Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath and sonicate to aid dissolution.
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Visually inspect the solution to ensure no solid particles remain.
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Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
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Pre-warm the complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
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Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains at or below 0.5% (ideally ≤ 0.1%).
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Slowly add the calculated volume of the this compound stock solution drop-wise to the pre-warmed medium while gently swirling the medium. This gradual dilution and mixing are crucial to prevent precipitation.
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Once the stock solution is added, cap the tube or flask and invert it several times to ensure the solution is homogeneous.
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Use the freshly prepared working solution immediately for your experiments.
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Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing and using this compound in cell culture.
References
Refining Pheneturide administration route for consistent results
Welcome to the Technical Support Center for Pheneturide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the administration of this compound in a research setting, with a focus on refining the route of administration to ensure consistent experimental outcomes.
Q1: We are observing high variability in our experimental results after oral administration of this compound. What could be the cause?
A1: High variability following oral administration (e.g., via gavage) is a common issue for many compounds, including ureide-class anticonvulsants. The primary causes are related to the drug's pharmacokinetics:
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First-Pass Metabolism: After oral administration, this compound is absorbed from the gastrointestinal tract and enters the hepatic portal system, where it is transported to the liver before reaching systemic circulation.[1] The liver can extensively metabolize the drug, a phenomenon known as the first-pass effect, which significantly reduces the amount of active drug reaching the bloodstream.[1][2] The extent of this metabolism can vary between individual animals, leading to inconsistent plasma concentrations.
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Variable Absorption: The rate and extent of absorption from the gut can be influenced by numerous factors, including the animal's fasting state, gastrointestinal motility, and the specific vehicle used for formulation. This compound is described as being insoluble in water and more soluble in organic solvents, meaning the choice of vehicle is critical for consistent absorption.[3]
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Gavage Technique: Improper oral gavage technique can lead to dosing errors, esophageal injury, or accidental administration into the trachea, all of which contribute to variability.[4]
Q2: Which administration route is recommended for achieving the most consistent this compound plasma concentrations?
A2: For the most consistent and reproducible plasma concentrations, intravenous (IV) administration is the gold standard. This route bypasses absorption barriers and the first-pass effect entirely, delivering 100% of the drug directly into systemic circulation.
However, if repeated IV injections are not feasible, intraperitoneal (IP) injection is a highly effective alternative. IP administration offers rapid absorption and significantly higher bioavailability compared to the oral route, often approaching that of IV administration. It largely avoids the first-pass metabolism in the liver, leading to more predictable plasma levels.
Q3: How does the choice of vehicle solution impact this compound administration and results?
A3: The vehicle is critical, as this compound is poorly soluble in water. An inappropriate vehicle can lead to drug precipitation, poor absorption, and irritation at the injection site. For consistent results, this compound should be fully dissolved in a well-tolerated vehicle. Several formulations are suggested for research use, such as:
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10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
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10% DMSO, 90% (20% SBE-β-CD in Saline)
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10% DMSO, 90% Corn Oil
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.
Q4: We are using intraperitoneal (IP) injection but still see some variability. How can we refine our IP protocol?
A4: While generally reliable, IP injections can have a failure rate of 10-20% if not performed correctly, leading to injection into the gut, subcutaneous tissue, or abdominal fat. To improve consistency:
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Proper Restraint: Ensure the animal is securely restrained with its head tilted slightly downwards to move abdominal organs away from the injection site.
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Correct Injection Site: Administer the injection in the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
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Needle Insertion: Use an appropriate needle gauge (e.g., 25-27g for a mouse) and insert it with the bevel up at a 30-40 degree angle.
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Aspirate Before Injecting: Gently pull back the plunger to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe before depressing the plunger.
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Injection Volume and Temperature: Use the lowest possible volume and ensure the solution is at room or body temperature to avoid discomfort and potential physiological changes in the animal.
Data Presentation: Pharmacokinetic Parameters
Table 1: Expected Pharmacokinetic Profile of this compound by Administration Route
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Bioavailability (F%) | 100% (by definition) | High (~70-100%) | Low to Moderate (Highly Variable) |
| Time to Peak (Tmax) | Immediate | Rapid (e.g., < 30 min) | Slower & Variable (e.g., > 30 min) |
| Result Consistency | Highest | High | Lowest |
| Key Advantage | Bypasses absorption; precise dose delivery. | High bioavailability; avoids most first-pass metabolism. | Ease of administration for chronic studies. |
| Key Disadvantage | Requires technical skill (tail vein access). | Risk of incorrect injection placement. | Subject to first-pass metabolism and absorption variability. |
Table 2: Factors Contributing to Inconsistent Results by Administration Route
| Route | Primary Factors Causing Variability | Mitigation Strategies |
| Oral (PO) | First-pass metabolism, variable GI absorption, food effects, gavage technique. | Standardize fasting times, use a consistent and validated vehicle, ensure proper gavage technique. |
| Intraperitoneal (IP) | Incorrect injection placement (subcutaneous, visceral), irritation from vehicle. | Adhere to strict injection protocols, use a well-tolerated vehicle, ensure proper restraint. |
| Intravenous (IV) | Injection speed, potential for extravasation (leakage outside the vein). | Administer slowly and evenly, confirm needle placement within the vein, monitor for swelling. |
Mandatory Visualizations
Logical and Signaling Pathway Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Troubleshooting inconsistent results based on administration route.
Experimental Protocols
The following are detailed, standardized protocols for the administration of this compound to rodents. Note: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Oral Gavage (PO) Administration
Objective: To administer a precise volume of this compound solution directly into the stomach.
Materials:
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Appropriately sized gavage needle (flexible or ball-tipped recommended; e.g., 18-20g for mice).
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Syringe (1 mL).
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This compound solution in a validated vehicle.
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Animal scale.
Procedure:
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Preparation: Weigh the animal to calculate the exact dose volume (typically not exceeding 10 mL/kg). Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark the tube.
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Restraint: Gently but firmly restrain the animal, ensuring its head and body are aligned to create a straight path to the esophagus. For mice, scruff the animal; for rats, secure the animal over the shoulders and back.
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Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth. The animal should swallow as the tube passes into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
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Administration: Once the needle is at the predetermined depth, dispense the solution slowly and smoothly.
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Withdrawal & Monitoring: Remove the needle gently along the same path of insertion. Monitor the animal for several minutes for any signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental tracheal administration.
Protocol 2: Intraperitoneal (IP) Injection
Objective: To administer this compound into the peritoneal cavity for rapid systemic absorption.
Materials:
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Sterile syringe (1 mL).
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Sterile needle (e.g., 25-27g for mice, 23-25g for rats).
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This compound solution in a sterile, non-irritating vehicle.
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70% alcohol wipes.
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Animal scale.
Procedure:
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Preparation: Weigh the animal and calculate the dose volume (typically < 10 mL/kg). Draw the solution into the syringe.
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Restraint: Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially.
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Site Identification: Locate the injection site in the animal's lower right abdominal quadrant. Wipe the area with an alcohol pad.
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Injection: With the needle bevel facing up, puncture the skin and abdominal wall at a 30-40 degree angle.
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Verification & Administration: Gently aspirate by pulling back the plunger. If no fluid enters the syringe, inject the solution with a steady motion. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
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Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 3: Intravenous (IV) Tail Vein Injection
Objective: To deliver this compound directly into the systemic circulation for maximum bioavailability and consistency.
Materials:
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Sterile syringe (e.g., 0.3-1.0 mL).
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Sterile needle (e.g., 27-30g for mice).
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This compound solution in a sterile, IV-compatible vehicle.
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A restraining device for mice/rats.
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A heat source (e.g., heat lamp or warming pad) to induce vasodilation.
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70% alcohol wipes.
Procedure:
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Preparation: Warm the animal's tail for 5-10 minutes using the heat source to make the lateral tail veins more visible and accessible. Place the animal in the restraining device.
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Site Identification: Gently wipe the tail with an alcohol wipe. The two lateral tail veins will become more prominent.
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Insertion: With the needle bevel facing up and parallel to the vein, insert the needle into one of the lateral veins, starting towards the distal (tip) end of the tail. A successful insertion may result in a small "flash" of blood in the needle hub.
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Administration: Inject a very small volume to test for proper placement. The vein should blanch (turn pale) as the solution displaces the blood. If a subcutaneous "bleb" (swelling) forms, the needle is not in the vein. If placement is correct, administer the remaining solution slowly and steadily.
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Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Monitor the animal for a few minutes before returning it to its cage.
References
Technical Support Center: Minimizing Variability in Pheneturide Seizure Scoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability during pheneturide seizure scoring experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in seizure models?
This compound, also known as ethylphenacemide, is an anticonvulsant of the ureide class.[1] Its mechanism of action is thought to be multifaceted, primarily involving the enhancement of GABAergic inhibition, similar to other anticonvulsants.[2] It is also believed to modulate voltage-gated sodium and calcium channels, which reduces neuronal excitability and limits the propagation of seizure activity.
Q2: What are the most common sources of variability in seizure scoring experiments?
Variability in seizure scoring can arise from several factors, including:
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Animal-related factors: Strain, age, sex, and hormonal changes can all influence seizure susceptibility.[3]
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Environmental factors: Housing conditions (e.g., group vs. isolated housing) and stress levels can significantly impact seizure thresholds.
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Procedural factors: The dose of the convulsant agent, route of administration, and day-to-day variations in experimental conditions can lead to inconsistent results.
Q3: How can I standardize my seizure scoring methodology?
To ensure consistency, it is crucial to use a well-defined and validated seizure scoring scale. The Racine scale is a commonly used system for categorizing seizure severity in rodent models. However, modifications to this scale may be necessary depending on the specific seizure model (e.g., pentylenetetrazol-induced seizures). Consistent training of all observers and blinded scoring are essential to minimize subjective bias.
Q4: What is the importance of establishing a dose-response relationship for this compound?
Establishing a dose-response relationship is critical for determining the median effective dose (ED50) of this compound, which is the dose that produces a therapeutic effect in 50% of the animal population. This allows for a quantitative assessment of the drug's potency and helps in comparing its efficacy to other anticonvulsants. Biphasic dose-response relationships, where the effect of the drug changes with increasing dose, have been observed with agents that modulate seizure thresholds, further highlighting the importance of testing a range of doses.
Troubleshooting Guides
Issue 1: High variability in seizure scores between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Genetic Heterogeneity | Use an inbred strain of rodents to minimize genetic variation. If using an outbred strain, ensure a sufficiently large sample size to account for variability. |
| Differences in Animal Age and Weight | Ensure all animals are within a narrow age and weight range at the start of the experiment. |
| Inconsistent Drug Administration | Verify the accuracy of dosing calculations and administration technique (e.g., intraperitoneal, oral gavage). Ensure consistent timing of drug administration relative to seizure induction. |
| Variable Stress Levels | Acclimatize animals to the laboratory environment and handling for at least one week prior to the experiment. Handle all animals consistently. |
| Observer Bias | Implement blinded scoring procedures where the observer is unaware of the treatment allocation. Ensure all scorers are trained on the specific seizure scoring scale being used. |
Issue 2: Inconsistent seizure induction in control animals.
| Potential Cause | Troubleshooting Step |
| Incorrect Stimulus Intensity (MES) | Calibrate the electroshock apparatus regularly to ensure a consistent current is delivered. Apply corneal electrodes correctly with saline to ensure good electrical contact. |
| Incorrect Convulsant Dose (PTZ) | Prepare fresh solutions of pentylenetetrazol (PTZ) for each experiment. Verify the concentration and administered volume. The dose may need to be optimized for the specific animal strain and laboratory conditions. |
| Circadian Rhythm Effects | Conduct experiments at the same time of day to minimize the influence of circadian rhythms on seizure susceptibility. |
| Acclimatization Period | Ensure animals have a sufficient acclimatization period (at least 7 days) to the laboratory conditions before the experiment. |
Issue 3: Difficulty in differentiating between seizure stages.
| Potential Cause | Troubleshooting Step |
| Inadequate Scoring Scale | Use a detailed and validated seizure scoring scale, such as the modified Racine scale, that provides clear behavioral descriptors for each stage. Consider that different seizure models may require different scoring scales. |
| Lack of Experience | Provide thorough training for all personnel involved in seizure scoring, including video examples of each seizure stage. |
| Subtle Seizure Manifestations | For non-convulsive seizures, which can include behavioral arrest or staring, video recording and careful, timed observation are crucial. In some cases, simultaneous EEG recording may be necessary for confirmation. |
Quantitative Data Summary
Direct comparative quantitative data for this compound is limited in recent literature. The following tables provide a template for data presentation and include available data for comparator anticonvulsant drugs.
Table 1: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Test (Mice)
| Anticonvulsant | Animal Model | Test | ED50 (mg/kg) |
| Acetylthis compound | Mouse | MES | Data not available |
| Phenytoin | Mouse | MES | 9.87 ± 0.86 |
| Carbamazepine | Mouse | MES | 10.5 ± 0.9 to 15.7 ± 1.2 |
| ED50 (Median Effective Dose) is the dose that protects 50% of animals from the tonic hindlimb extension phase of the seizure. |
Table 2: Racine Scale for Seizure Scoring in Rodents
| Stage | Behavioral Manifestations |
| 0 | No response or behavioral arrest |
| 1 | Mouth and facial movements (e.g., chewing, whisker trembling) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
| This is a generalized scale. Specific models may exhibit different behaviors, and modified scales have been developed. |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to assess a compound's ability to prevent seizure spread.
Methodology:
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Animal Selection: Use male albino mice (e.g., CD-1 strain) weighing 20-30g, housed under standard laboratory conditions with free access to food and water.
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Drug Administration: Administer this compound, a vehicle control, and a reference anticonvulsant (e.g., phenytoin) via the desired route (e.g., intraperitoneally or orally) across a range of doses.
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Electrical Stimulation: At the time of predicted peak drug effect, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes. A topical anesthetic should be applied to the corneas prior to electrode placement.
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Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
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Data Analysis: Record the number of animals protected at each dose level and calculate the ED50 using probit analysis.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for myoclonic and absence seizures, induced by the chemical convulsant pentylenetetrazol.
Methodology:
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Animal Selection: Use male albino mice, housed under similar conditions as for the MES test.
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Drug Administration: Pre-treat animals with this compound, a vehicle control, or a reference drug at various doses.
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Seizure Induction: After a suitable absorption period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously in mice).
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Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of generalized clonic seizures.
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Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.
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Data Analysis: Calculate the ED50 based on the percentage of animals protected at each dose level.
Visualizations
References
Addressing inconsistent results in Pheneturide patch-clamp recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during patch-clamp recordings with Pheneturide.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an anticonvulsant drug believed to exert its effects through multiple mechanisms. Its primary proposed actions include the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and potentially calcium channels.[1][2] By potentiating the effects of the inhibitory neurotransmitter GABA, this compound is thought to increase chloride ion influx, leading to hyperpolarization of the neuronal membrane and reduced excitability.[1][3] Additionally, it may inhibit sodium and calcium channels, further dampening neuronal firing.[3]
Q2: Why am I seeing inconsistent inhibitory effects of this compound on voltage-gated sodium channels?
Inconsistent inhibition of sodium channels by this compound can stem from several factors:
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Voltage-dependence of the block: The blocking action of many channel modulators is state-dependent, meaning the drug may bind preferentially to the open, closed, or inactivated state of the channel. Ensure your voltage protocols are consistent across experiments to probe the same channel states.
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"Use-dependence" or "frequency-dependence": The degree of block by some drugs can accumulate with repeated channel activation. If your protocol involves trains of depolarizing pulses, the blocking effect may increase over the course of the train. Inconsistent results could arise from variations in the frequency or duration of stimulation.
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Drug solution instability: Ensure that your this compound stock solutions are fresh and properly stored. The compound's stability in your recording solutions over the course of a long experiment should be considered.
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Incomplete washout: If you are performing experiments on the same cell with multiple this compound concentrations, ensure complete washout between applications. Insufficient washout can lead to a cumulative effect that is mistaken for inconsistency.
Q3: My GABA potentiation results with this compound are variable. What could be the cause?
Variability in the potentiation of GABA-A receptors can be due to:
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Subunit composition: GABA-A receptors are pentameric structures with a high degree of subunit diversity. Different subunit combinations can exhibit varying sensitivities to modulators. The specific cell type or expression system you are using will determine the receptor subtypes present.
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Endogenous modulators: The presence of endogenous neurosteroids or other modulators in your preparation could influence the receptor's response to this compound.
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Phosphorylation state: The phosphorylation state of GABA-A receptors can affect their function and sensitivity to drugs. Changes in cellular signaling pathways during the recording can alter this.
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Chloride ion gradient rundown: In whole-cell patch-clamp, the intracellular chloride concentration can change over time, affecting the driving force for chloride ions and thus the amplitude of the GABA-A receptor-mediated current.
Troubleshooting Guide
This guide addresses common issues encountered during patch-clamp experiments with this compound and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unstable Gigaseal Formation | 1. Poor cell health. 2. Debris at the pipette tip. 3. Incorrect pipette resistance for the cell type. 4. Mechanical drift of the pipette or stage. | 1. Ensure proper slice/cell culture conditions (oxygenation, temperature, pH). 2. Filter all solutions and maintain a clean workspace to prevent dust contamination. 3. Optimize pipette resistance (typically 3-7 MΩ for whole-cell recordings). 4. Check for vibrations and ensure all components of the rig are securely fastened. |
| High or Unstable Series Resistance (Rs) | 1. Incomplete membrane rupture in whole-cell mode. 2. Clogging of the pipette tip during the recording. 3. Poor pipette seal. | 1. Apply brief, additional suction to ensure full access to the cell interior. 2. Monitor Rs throughout the experiment and discard recordings with significant changes. 3. If the seal is unstable, it is best to obtain a new recording. Use Rs compensation on the amplifier, but be aware that high compensation can introduce noise. |
| "Rundown" of Ionic Currents | 1. Dialysis of essential intracellular components by the pipette solution. 2. Changes in the phosphorylation state of ion channels. 3. Instability of the recorded cell over time. | 1. Use the perforated patch technique to preserve the intracellular environment. 2. Include ATP and GTP in your internal solution to support cellular metabolism and signaling. 3. Allow the cell to stabilize after break-in before applying this compound. Monitor a stable baseline before drug application. |
| No Observable Effect of this compound | 1. Incorrect drug concentration. 2. Inactive compound. 3. The target ion channel is not present or functional in your preparation. 4. The experimental conditions are not suitable for observing the drug's effect. | 1. Verify the dilution calculations and prepare fresh solutions. 2. Confirm the purity and activity of your this compound stock. 3. Use positive controls known to modulate the target channel to confirm its presence and function. 4. For state-dependent drugs, ensure your voltage protocol is appropriate to induce the channel state the drug interacts with. |
| Irreversible or Slowly Reversible Effects | 1. The drug may have a very high affinity for its binding site or become "trapped" within the ion channel pore. 2. Incomplete washout due to slow perfusion or "sticky" compound properties. | 1. Prolong the washout period and monitor for recovery. 2. Increase the perfusion rate during washout. 3. If the effect is consistently irreversible, it may be a characteristic of the drug's interaction with the channel. |
Illustrative Quantitative Data
Due to a lack of published specific quantitative electrophysiological data for this compound, the following tables present hypothetical, yet plausible, data for a related compound, Acetylthis compound, to serve as a reference for expected outcomes.
Table 1: Hypothetical Inhibitory Effects of Acetylthis compound on Voltage-Gated Sodium Channels
| Cell Type | Channel Subtype | IC50 (µM) | Hill Slope | Voltage Protocol |
| HEK293 | Nav1.2 | 50 | 1.2 | Depolarization to -10 mV from a holding potential of -90 mV |
| Cultured Hippocampal Neurons | Endogenous | 75 | 1.0 | Depolarization to 0 mV from a holding potential of -80 mV |
Table 2: Hypothetical Potentiation of GABA-A Receptor Currents by Acetylthis compound
| Cell Type | Receptor Subunits | EC50 (µM) | Max Potentiation (%) | GABA Concentration |
| Xenopus Oocytes | α1β2γ2 | 25 | 150 | EC10 (3 µM) |
| Cultured Cortical Neurons | Endogenous | 40 | 120 | EC10 (1 µM) |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings of Sodium Currents
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Cell Preparation: Utilize primary neuronal cultures or cell lines (e.g., HEK293) expressing the sodium channel subtype of interest.
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Solutions:
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External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
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Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
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Recording:
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Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
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Establish a gigaseal (>1 GΩ) on a target cell.
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Rupture the membrane to achieve the whole-cell configuration.
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Hold the cell at -90 mV.
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Apply a series of depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit sodium currents.
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Record baseline currents for at least 3 minutes to ensure stability.
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Perfuse the bath with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.
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Perform a final washout with the external solution to check for reversibility.
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Data Analysis:
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Measure the peak sodium current amplitude at each concentration.
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Normalize the data to the baseline current.
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Fit the concentration-response data with the Hill equation to determine the IC50 value.
-
Diagrams
References
Technical Support Center: Pheneturide Therapeutic Index Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work aimed at enhancing the therapeutic index of Pheneturide.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the therapeutic index and why is it a critical consideration for this compound?
A1: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect.[1] It is commonly calculated as the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50).[1] A narrow therapeutic index, as seen with many antiepileptic drugs (AEDs), means that the toxic and therapeutic doses are close to each other, necessitating careful dose monitoring to prevent adverse effects.[1] this compound is known to have a toxicity profile similar to phenacemide, which carries a risk of hepatotoxicity. Therefore, enhancing its therapeutic index is crucial to improve its safety margin and make it a more viable therapeutic option, especially for severe and refractory epilepsy.
Q2: What is the established mechanism of action for this compound?
A2: The complete mechanism of action for this compound is not fully elucidated. It is understood to be a multifaceted anticonvulsant. Its primary mechanisms are believed to include:
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Enhancement of GABAergic Inhibition: It likely enhances the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain, which helps to reduce neuronal excitability and control seizures.
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Inhibition of Drug Metabolism: this compound inhibits the metabolism of other anticonvulsants, notably phenytoin, leading to increased plasma levels of these drugs. This interaction can enhance the overall therapeutic effect.
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Modulation of Ion Channels: There is evidence to suggest that this compound may also inhibit voltage-gated sodium and calcium channels, which play a key role in the generation and propagation of the electrical signals that lead to seizures.
Q3: What are the primary limitations and toxicities associated with this compound?
A3: this compound is considered an obsolete anticonvulsant, primarily used in cases of severe epilepsy where other, less toxic medications have failed. Its limitations and toxicities include:
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Significant Side Effect Profile: It shares a toxicity profile with phenacemide, raising concerns about potential hepatotoxicity (liver damage).
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Drug Interactions: Its potent inhibition of the metabolism of other drugs, like phenytoin, requires careful management and monitoring to avoid toxic plasma concentrations of co-administered AEDs.
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Central Nervous System (CNS) Depression: this compound can cause CNS depression, and this effect can be dangerously amplified when combined with other CNS depressants.
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Acute Toxicity: According to its GHS classification, it is harmful if swallowed and may cause skin, eye, and respiratory irritation.
Strategies for Therapeutic Index Enhancement
Q4: What are the principal strategies to enhance the therapeutic index of this compound?
A4: The primary strategies for improving the therapeutic index of this compound focus on either increasing its efficacy at a given dose or decreasing its toxicity. The main approaches are:
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Structural Modification: Creating new analogues or prodrugs of this compound to improve its pharmacokinetic and pharmacodynamic properties, potentially reducing the formation of toxic metabolites.
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Combination Therapy: Co-administering this compound with other AEDs that have complementary mechanisms of action to achieve synergistic anticonvulsant effects at lower, less toxic doses of each drug.
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Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies to modify the pharmacokinetic profile of this compound. This can lead to targeted delivery to the brain and sustained release, which can increase efficacy and reduce systemic toxicity.
Q5: How can structural modification of this compound lead to a better therapeutic index?
A5: Structural modification is a key strategy in drug development to optimize a lead compound. For this compound, this could involve:
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Reducing Metabolic Toxicity: Chemical modifications can be designed to block metabolic pathways that lead to the formation of reactive or toxic metabolites, which are often a source of drug-induced toxicity.
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Improving Pharmacokinetics: Altering the chemical structure can improve absorption, distribution, metabolism, and excretion (ADME) properties. For example, a prodrug strategy could be employed to enhance bioavailability or facilitate transport across the blood-brain barrier.
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Enhancing Target Affinity: Modifications can increase the binding affinity and selectivity of the drug for its therapeutic targets (e.g., GABA receptors or ion channels), potentially increasing efficacy at lower concentrations.
Q6: What are the considerations for using combination therapy to improve this compound's therapeutic index?
A6: Rational combination therapy is a cornerstone of managing drug-resistant epilepsy. For this compound, this approach aims to leverage synergistic effects. Key considerations include:
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Complementary Mechanisms: Combining this compound with an AED that has a different mechanism of action can lead to enhanced seizure control. For example, pairing this compound (GABAergic) with a drug that primarily targets glutamate receptors.
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Pharmacokinetic Interactions: this compound is a known inhibitor of other drugs' metabolism. This property must be carefully managed. While it can be used to boost the levels of another AED, it also carries a high risk of toxicity if not properly dosed and monitored.
-
Minimizing Dose and Toxicity: The goal is to achieve better efficacy with lower doses of each individual drug, thereby reducing the overall side-effect burden. However, the potential for additive adverse effects must also be considered.
Q7: What novel drug delivery systems could be applied to this compound?
A7: Novel drug delivery systems can significantly improve the therapeutic-to-toxic ratio of AEDs by optimizing their delivery to the central nervous system. Potential systems for this compound include:
-
Nanoparticles and Liposomes: These engineered micro-reservoirs can encapsulate this compound, potentially improving its solubility, protecting it from premature metabolism, and facilitating passage across the blood-brain barrier. They can be designed for targeted delivery to a seizure focus.
-
Prodrugs: A chemically modified, inactive form of this compound (a prodrug) could be designed to be activated only at the seizure focus by locally released enzymes, concentrating the active drug where it is needed most.
-
Slow-Release Formulations: Oral slow-release forms or depot drugs (like skin patches) could improve patient compliance and maintain steady-state plasma concentrations, which is beneficial given this compound's long half-life.
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound vs. Phenytoin
This table summarizes data from a double-blind, cross-over trial comparing the efficacy of this compound and Phenytoin in outpatients with epilepsy.
| Parameter | This compound | Phenytoin | Significance |
| Number of Patients | 94 | 94 | N/A |
| Mean Seizure Frequency | No significant difference | No significant difference | P > 0.05 |
| Conclusion | Efficacy is comparable to Phenytoin in controlling seizures. | Efficacy is comparable to this compound in controlling seizures. | The study highlighted the comparable efficacy of the two anticonvulsants. |
Table 2: Conceptual Comparison of Strategies to Enhance Therapeutic Index
| Strategy | Potential Advantages | Potential Challenges | Key Experimental Readouts |
| Structural Modification | - Reduced intrinsic toxicity- Improved PK/PD profile- Potential for patentability | - Loss of efficacy- Complex synthesis- Unpredictable metabolism | - In vitro cytotoxicity (e.g., MTT assay)- In vivo efficacy (e.g., MES, PTZ models)- Pharmacokinetic profiling (LC-MS/MS) |
| Combination Therapy | - Synergistic efficacy- Dose reduction of individual agents- Broader spectrum of activity | - Additive toxicity- Complex drug-drug interactions (PK & PD)- Reduced patient compliance | - Isobolographic analysis for synergy- In vivo seizure models with drug combinations- Therapeutic drug monitoring of plasma levels |
| Novel Drug Delivery | - Targeted delivery to CNS- Reduced systemic exposure/toxicity- Improved bioavailability- Sustained release | - Formulation stability- Scalability and cost of manufacturing- Biocompatibility of delivery vehicle | - Brain-to-plasma concentration ratio- In vivo efficacy and tolerability studies- Particle size, encapsulation efficiency analysis |
Experimental Protocols
Protocol 1: Evaluation of a Novel this compound Formulation in the Maximal Electroshock (MES) Seizure Model
Objective: To assess the anticonvulsant efficacy and neurotoxicity of a novel this compound formulation compared to the parent drug.
Methodology:
-
Animal Model: Adult male mice (e.g., C57BL/6 strain).
-
Drug Administration: Administer the novel this compound formulation and the parent compound via the intended clinical route (e.g., oral gavage) at various doses. A vehicle control group must be included.
-
Efficacy Testing (MES Test):
-
At the time of predicted peak effect, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or auricular electrodes.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.
-
-
Toxicity Testing (Rotarod Test):
-
Assess motor impairment by placing mice on a rotating rod (e.g., 6 rpm for 1 minute).
-
The endpoint is the inability of the animal to remain on the rod for the duration of the test.
-
Calculate the median toxic dose (TD50), which is the dose causing motor impairment in 50% of the animals.
-
-
Therapeutic Index Calculation: Calculate the Protective Index (PI), which is a preclinical surrogate for the TI, using the formula: PI = TD50 / ED50. A higher PI indicates a better safety margin.
Protocol 2: In Vitro Cytotoxicity Assessment of this compound Analogues
Objective: To determine the cytotoxicity of newly synthesized this compound analogues in a relevant cell line.
Methodology:
-
Cell Line: Use a relevant cell line, such as a human hepatoma cell line (e.g., HepG2) to assess potential hepatotoxicity, or a neuronal cell line (e.g., SH-SY5Y).
-
Compound Preparation: Prepare stock solutions of this compound and its analogues in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.
-
Cell Treatment:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include vehicle control and positive control (a known cytotoxic agent) wells.
-
-
Viability Assay (e.g., MTT Assay):
-
After a specified incubation period (e.g., 24, 48, or 72 hours), add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.
-
Visualizations
Diagrams of Key Concepts and Workflows
Caption: A diagram illustrating the concept of the Therapeutic Index (TI).
Caption: Proposed multimodal mechanism of action for this compound.
Caption: Experimental workflow for developing a novel this compound formulation.
Troubleshooting Guides
In Vivo Efficacy and Toxicity Studies
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High variability in seizure scores | - Inconsistent seizure induction (e.g., electrode placement)- Subjective scoring by different observers- Genetic variability in the animal strain | - Standardize the seizure induction protocol.- Use a clear, standardized seizure scoring scale and ensure all observers are blinded to treatment groups.- Use a genetically homogenous animal strain from a reputable supplier. |
| No significant anticonvulsant effect | - Inadequate dose range- Poor bioavailability of the formulation- Timing of seizure induction does not match peak drug concentration | - Conduct a dose-ranging study.- Optimize the formulation to improve solubility and absorption.- Perform a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax). |
| Unexpectedly high toxicity | - Formulation instability leading to dose dumping- Solvent/vehicle toxicity- Off-target effects of the delivery system | - Assess the in vivo stability of the formulation.- Run a vehicle-only control group to assess its toxicity.- Test the empty delivery vehicle (without this compound) for adverse effects. |
In Vitro Cellular Assays
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Drug precipitation in culture media | - Poor aqueous solubility of this compound or its analogues- Interaction with media components | - Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed media.- Ensure the final solvent concentration is low and non-toxic to cells. |
| High variability in cell viability assays | - Inconsistent cell seeding density- Edge effects in microplates- Mycoplasma contamination | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile media/PBS.- Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent results in BBB permeability assays | - Incomplete barrier formation in the cell model- Leakage between transwell inserts and the plate- Cytotoxicity of the compound affecting barrier integrity | - Monitor barrier integrity by measuring Transendothelial Electrical Resistance (TEER).- Ensure proper seating of transwell inserts.- Run a parallel cytotoxicity assay at the same concentrations to rule out toxicity-induced barrier disruption. |
References
Validation & Comparative
A Comparative Analysis of Pheneturide and Phenytoin in the Management of Refractory Epilepsy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of pheneturide and phenytoin in treating refractory epilepsy. The information is based on available clinical data and pharmacological research to delineate the therapeutic profiles of these two anticonvulsant agents.
Efficacy in Refractory Epilepsy
This compound, a ureide-class anticonvulsant, has historically been used for severe epilepsy cases where other treatments have not been successful.[1] Clinical evidence, though limited by modern standards, suggests its efficacy is comparable to that of phenytoin, a long-standing first-line treatment for a variety of seizure types.[2]
Phenytoin is a well-established anti-seizure medication useful for the prevention of tonic-clonic and focal seizures.[5] While effective, its use can be complicated by a narrow therapeutic index and a complex pharmacokinetic profile.
Data Presentation
Due to the limited availability of detailed quantitative data from direct comparative trials in the public domain, a comprehensive side-by-side numerical comparison of efficacy metrics is not possible. The primary finding from the most direct comparative study is summarized below.
| Parameter | This compound | Phenytoin | Significance |
| Mean Seizure Frequency | No significant difference reported | No significant difference reported | Not statistically significant |
| Patient Preference | Not specified | Not specified | - |
| Adverse Effects | Not detailed in abstract | Not detailed in abstract | - |
| Source: Gibberd et al., 1982. Journal of Neurology, Neurosurgery, and Psychiatry. |
Experimental Protocols
While the specific, detailed protocol from the 1982 comparative trial by Gibberd et al. is not fully accessible, a typical experimental design for a double-blind, cross-over clinical trial comparing two anticonvulsant drugs in that era would likely follow this structure:
Objective: To compare the efficacy and tolerability of this compound and Phenytoin in patients with refractory epilepsy.
Study Design: A randomized, double-blind, cross-over trial.
Participants: A cohort of patients with a confirmed diagnosis of refractory epilepsy, characterized by seizures uncontrolled by at least one standard antiepileptic drug.
Procedure:
-
Baseline Period: A period of several weeks to establish the baseline seizure frequency for each patient.
-
Randomization: Patients are randomly assigned to one of two treatment arms.
-
Treatment Period 1: One group receives this compound, and the other receives Phenytoin for a specified duration (e.g., 12 weeks). Doses would be titrated to a therapeutically effective level or the maximum tolerated dose.
-
Washout Period: A period where the first drug is discontinued to allow for its elimination from the body before starting the second drug.
-
Cross-over: The treatment groups are switched. The group that initially received this compound now receives Phenytoin, and vice versa.
-
Treatment Period 2: The second treatment is administered for the same duration as the first.
-
Data Collection: Seizure frequency and type are recorded by patients in seizure diaries throughout the study. Adverse events are also systematically recorded.
-
Blinding: Both patients and investigators are unaware of the treatment allocation until the study is completed.
Primary Outcome: The primary measure of efficacy would be the change in seizure frequency from baseline during each treatment period.
Mechanism of Action and Signaling Pathways
The anticonvulsant mechanisms of this compound and phenytoin, while both aiming to reduce neuronal hyperexcitability, are thought to involve different primary pathways.
Phenytoin: The primary mechanism of action of phenytoin is the blockade of voltage-gated sodium channels. It selectively binds to the inactive state of the channel, prolonging its refractory period and thereby preventing the high-frequency repetitive firing of action potentials that is characteristic of seizures. There is also evidence to suggest that at higher concentrations, phenytoin can modulate GABAergic neurotransmission.
This compound: The mechanism of action for this compound is less definitively established but is believed to be multi-faceted. Evidence suggests it may enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Additionally, it may modulate voltage-gated sodium and calcium channels, reducing neuronal excitability. Another proposed mechanism is the inhibition of the metabolism of other anticonvulsant drugs, which could potentiate their effects.
Signaling Pathway Diagrams
Caption: Proposed mechanism of action for Phenytoin.
Caption: Proposed multi-faceted mechanism of action for this compound.
Experimental Workflow Diagram
Caption: Workflow for a double-blind, cross-over clinical trial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of phenytoin and this compound in patients with epilepsy: a double-blind cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of phenytoin and this compound in patients with epilepsy: a double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenytoin versus other antiepileptic drugs as treatments for status epilepticus in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Effects of Pheneturide and its Analogue Acetylpheneturide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant properties of Pheneturide and its structural analogue, Acetylthis compound. While the development of novel derivatives of this compound remains an area with limited publicly available data, this document synthesizes the existing information on these two compounds. It also presents standardized experimental protocols crucial for the preclinical evaluation of anticonvulsant drug candidates, alongside illustrative data for established antiepileptic drugs (AEDs) to provide a comparative context.
Introduction to this compound and Acetylthis compound
This compound, or phenylethylacetylurea, is an anticonvulsant of the ureide class.[1] It is structurally related to phenacemide and is considered an open-chain analogue of phenytoin.[2] Due to its toxicity profile, this compound is now considered largely obsolete and is seldom used in clinical practice.[1]
Acetylthis compound was developed as a potentially safer analogue of this compound.[1] Both compounds share a core phenylacetylurea backbone and are believed to exert their anticonvulsant effects through mechanisms common to many AEDs, including the modulation of voltage-gated ion channels and enhancement of GABAergic inhibition.
Comparative Anticonvulsant Activity
To provide a framework for comparison, the following table includes available data on the established anticonvulsant, Phenytoin, in these models. Unfortunately, specific ED50 values for this compound and Acetylthis compound are not consistently reported in publicly accessible databases.
Table 1: Comparative Anticonvulsant Activity of Phenytoin
| Compound | Animal Model | Test | ED50 (mg/kg) |
| Phenytoin | Mouse | MES | 9.87 ± 0.86 |
| Phenytoin | Mouse | scPTZ | Generally considered ineffective |
Proposed Mechanism of Action: A Signaling Pathway Perspective
The anticonvulsant activity of ureide-based compounds like this compound and Acetylthis compound is thought to involve the modulation of neuronal excitability through multiple mechanisms. A primary proposed mechanism is the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, the drugs reduce the neuron's ability to fire at high frequencies. Additionally, enhancement of GABAergic inhibition, the primary inhibitory neurotransmitter system in the central nervous system, is another potential mechanism.
Caption: Proposed mechanism of action for ureide-based anticonvulsants.
Experimental Protocols for Anticonvulsant Screening
The following are detailed methodologies for two of the most common preclinical screening models for anticonvulsant drugs.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for identifying anticonvulsants effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Animals: Male albino mice (e.g., Swiss mice, 18-25 g) are typically used.
Drug Administration: Test compounds are administered via intraperitoneal (i.p.) or oral (p.o.) routes at various doses. A vehicle control group receives the same volume of the vehicle.
Procedure:
-
At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a primary model for identifying anticonvulsants effective against myoclonic and absence seizures.
Objective: To assess the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.
Animals: Male albino mice (e.g., Swiss mice, 18-25 g) are commonly used.
Drug Administration: Test compounds are administered as described for the MES test.
Procedure:
-
At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the onset of generalized clonic seizures.
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within the observation period is defined as protection.
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.
Conclusion
While this compound and Acetylthis compound represent early efforts in the development of ureide-based anticonvulsants, a comprehensive understanding of their comparative efficacy and the potential of novel derivatives is limited by the lack of recent, publicly available data. The standardized preclinical models and proposed mechanisms of action outlined in this guide provide a foundational framework for the future evaluation of new chemical entities in this class. Further research, including the synthesis and systematic screening of novel this compound derivatives, is warranted to explore their therapeutic potential in the management of epilepsy.
References
Pheneturide vs. Phenobarbital: A Comparative Analysis for Drug Development Professionals
An objective comparison of two anticonvulsant agents, detailing their mechanisms, pharmacokinetic profiles, and clinical standing, supported by available data.
This guide offers a detailed comparison between pheneturide and phenobarbital, two compounds used in the management of epilepsy. While phenobarbital is a long-established barbiturate, this compound is a less commonly used ureide anticonvulsant.[1] This analysis synthesizes available data to provide a resource for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two GABA Modulators
Both this compound and phenobarbital exert their anticonvulsant effects primarily by modulating the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system.
Phenobarbital is a positive allosteric modulator of the GABA-A receptor. It binds to the receptor at a site distinct from GABA itself and potentiates the effect of GABA by increasing the duration of chloride channel opening.[2][3] This leads to a sustained influx of chloride ions, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.[2][3] At higher concentrations, phenobarbital can also directly activate GABA-A receptors and is known to inhibit glutamate receptors (AMPA and kainate), further contributing to its anticonvulsant and sedative effects.
This compound's mechanism is believed to also involve the enhancement of GABAergic activity. Structurally, it is a decarboxylation product of phenobarbital. While less extensively studied, it is thought to share the ability to modulate neuronal excitability. Notably, this compound also inhibits the metabolism of other anticonvulsants, such as phenytoin, which can increase their plasma levels and therapeutic effect.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and phenobarbital show significant differences, particularly in their elimination half-life.
| Parameter | This compound | Phenobarbital |
| Bioavailability | Follows first-order kinetics | ~90% (oral) |
| Protein Binding | Data not specified | 20-45% |
| Metabolism | 100% nonrenal clearance | Hepatic (CYP2C19 major) |
| Half-life | Single dose: ~54 hours; Repetitive dose: ~40 hours | 53-118 hours (2-7 days) |
| Excretion | Non-renal | Primarily renal |
| This table summarizes key pharmacokinetic parameters. Direct comparative studies are limited. |
Phenobarbital has a notably long half-life, which contributes to a stable steady-state concentration but also means that side effects can be prolonged. This compound also possesses a long half-life, making it kinetically suitable for long-term use. A key distinction is that this compound's clearance is entirely non-renal, whereas a significant portion of phenobarbital is excreted unchanged by the kidneys. Both drugs are known to be inducers of hepatic enzymes, which can lead to drug-drug interactions. In fact, some research suggests this compound may be a more potent liver enzyme inducer than phenobarbital.
Clinical Efficacy and Application
Phenobarbital is one of the oldest and most widely used anti-seizure medications, particularly in developing countries, and is effective for various seizure types except for absence seizures. It is also used in the treatment of status epilepticus. While its efficacy is comparable to other established antiepileptic drugs, its use in developed nations has declined due to concerns about cognitive and behavioral side effects.
This compound is considered an obsolete anticonvulsant and is now seldom used. Its application has been reserved for severe cases of epilepsy, particularly psychomotor seizures, where other less toxic medications have proven ineffective.
Safety and Toxicology
The safety profiles of both drugs are a significant consideration in their clinical application.
| Side Effect Profile | This compound | Phenobarbital |
| Common Side Effects | Data on common side effects is limited, but toxicity is a concern | Drowsiness, dizziness, ataxia, cognitive impairment, paradoxical hyperactivity in children |
| Serious Side Effects | Potential for significant toxicity, similar to phenacemide | Respiratory depression, decreased level of consciousness, risk of dependence, withdrawal symptoms, potential for abuse |
| Hepatic Effects | Potent liver enzyme inducer | Induces cytochrome P450 enzymes, potential for liver damage with long-term use |
| Pregnancy | Data not specified | Category D in Australia (may cause harm during pregnancy) |
Phenobarbital's side effect profile is well-documented and includes significant central nervous system effects. Long-term use can lead to physical dependence and a withdrawal syndrome upon abrupt cessation. This compound is noted to have a toxicity profile similar to phenacemide, which limits its use to cases of severe, refractory epilepsy.
Experimental Protocols: A Look at Pharmacokinetic Analysis
Evaluating the pharmacokinetic profile of a drug is a cornerstone of its development. The following outlines a typical experimental workflow for such an analysis, based on methodologies used for studying these compounds.
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of an anticonvulsant drug in human volunteers.
Methodology:
-
Subject Recruitment: Healthy adult volunteers are recruited for the study.
-
Drug Administration: A single dose of the drug is administered intravenously or orally.
-
Sample Collection: Blood and urine samples are collected at predetermined time intervals over a period spanning several expected half-lives of the drug.
-
Sample Analysis: A sensitive and reproducible assay, such as thin-layer chromatography-reflectance spectrophotometry or high-pressure liquid chromatography (HPLC), is used to measure the concentration of the drug in plasma and urine.
-
Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters using appropriate modeling software.
Conclusion
Phenobarbital remains a clinically relevant anticonvulsant due to its established efficacy and low cost, despite a significant side effect profile that includes sedation and dependence. This compound, while sharing a presumed GABAergic mechanism, has largely been superseded by newer, less toxic alternatives and is reserved for treatment-resistant epilepsy. Its primary role in a research context may be in studying drug metabolism due to its potent enzyme-inducing properties. For drug development professionals, the comparative study of these two molecules underscores the evolution of anticonvulsant therapy, highlighting the ongoing search for agents with improved safety and tolerability profiles.
References
A Head-to-Head Comparison of Pheneturide and Its Analogs in Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant drug pheneturide and its structural analogs, acetylthis compound and phenacemide. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes available preclinical data on the efficacy and neurotoxicity of these compounds, details the experimental protocols used for their evaluation, and visualizes key biological pathways and experimental workflows.
Introduction to this compound and Its Analogs
This compound, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[1] It is structurally related to phenacemide and is considered an analog of acetylthis compound.[2][3] While historically used for severe epilepsy, its clinical application has diminished with the advent of newer agents with improved safety profiles.[1] The primary mechanism of action for these compounds is believed to involve the enhancement of GABAergic inhibition and modulation of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[2]
Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity
| Compound | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| This compound | Mouse | MES | Data not available | Data not available | Data not available |
| Acetylthis compound | Mouse | MES | Data not available | Data not available | Data not available |
| Phenacemide | Mouse | MES | Data not available | Data not available | Data not available |
Note: The lack of publicly available, directly comparable ED50 and TD50 values for these specific compounds highlights a gap in the preclinical literature. The data for other anticonvulsants are often used as a benchmark in such studies.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the preclinical evaluation process, the following diagrams illustrate the GABAergic signaling pathway implicated in the mechanism of action of these compounds and a typical experimental workflow for anticonvulsant drug screening.
Caption: Proposed mechanism of action of this compound and its analogs via enhancement of GABAergic signaling.
Caption: General experimental workflow for preclinical anticonvulsant drug screening.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments used to assess the anticonvulsant activity and neurotoxicity of pharmaceutical compounds.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male Swiss mice (20-25 g) are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Procedure: At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as the endpoint for protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Rotarod Test for Neurotoxicity
The rotarod test is employed to assess motor coordination and balance, providing a measure of a compound's potential for central nervous system (CNS) toxicity.
-
Apparatus: A rotating rod apparatus (e.g., 3 cm diameter) is used.
-
Training: Mice are trained to stay on the rotating rod for a set period before the experiment.
-
Drug Administration: Trained animals are administered the test compounds or vehicle.
-
Procedure: At the time of peak drug effect, the mice are placed on the rotarod, and the time they remain on the rod is recorded.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined time is indicative of motor impairment.
-
Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.
Conclusion
This compound and its analogs, acetylthis compound and phenacemide, represent a class of ureide-based anticonvulsants with a mechanism of action likely centered on the enhancement of GABAergic inhibition. While they have historical significance in the treatment of epilepsy, a comprehensive, direct comparison of their preclinical efficacy and toxicity is lacking in recent scientific literature. Further research is warranted to fully elucidate their comparative pharmacological profiles and to guide the development of new, safer, and more effective anticonvulsant therapies. The standardized experimental protocols detailed in this guide provide a framework for such future investigations.
References
Navigating the Complex Landscape of Antiepileptic Drug Interactions: A Comparative Guide Focusing on Pheneturide
For researchers, scientists, and drug development professionals, understanding the intricate web of drug-drug interactions (DDIs) among antiepileptic drugs (AEDs) is paramount for both clinical efficacy and patient safety. This guide provides a comparative analysis of the DDI profile of pheneturide, an older ureide-class anticonvulsant, with other commonly used AEDs. Due to the limited availability of recent, quantitative data for this compound, this guide synthesizes established DDI principles and available information, highlighting the critical need for further research into this compound.
This compound (ethylphenacemide) is recognized for its potential to inhibit the metabolism of other anticonvulsants, a characteristic that necessitates careful consideration when co-administered with other AEDs.[1] This contrasts with the DDI profiles of many other AEDs, which can be broadly categorized as enzyme inducers, enzyme inhibitors, or having minimal interaction potential.
Comparative Overview of Drug-Drug Interactions
The following tables summarize the known or anticipated interaction profiles of this compound in comparison to other well-characterized AEDs. It is crucial to note that the information on this compound is largely qualitative and derived from older literature.
Table 1: this compound Interaction with Phenytoin
| Interaction Parameter | Observation | Implication for Co-administration |
| Metabolism of Phenytoin | This compound inhibits the metabolism of phenytoin.[1] | Increased plasma concentrations of phenytoin, potentially leading to toxicity. Dose reduction of phenytoin may be necessary. |
| Protein Binding | Data not available. | Potential for displacement from plasma proteins, which could transiently increase free drug concentrations. |
Table 2: General Comparison of AED Interaction Mechanisms
| Antiepileptic Drug | Primary Interaction Mechanism | Effect on Co-administered AEDs |
| This compound | Enzyme Inhibition (putative) | Increases plasma concentrations of drugs metabolized by inhibited enzymes. |
| Phenytoin | Enzyme Induction (CYP1A2, 2C9, 2C19, 3A4) | Decreases plasma concentrations of many other AEDs. |
| Carbamazepine | Enzyme Induction (CYP1A2, 2C9, 2C19, 3A4) | Decreases plasma concentrations of many other AEDs. |
| Valproic Acid | Enzyme Inhibition (UGT, epoxide hydrolase) | Increases plasma concentrations of lamotrigine and phenobarbital. |
| Phenobarbital | Enzyme Induction (CYP1A2, 2C9, 2C19, 3A4) | Decreases plasma concentrations of many other AEDs. |
| Lamotrigine | Primarily a substrate | Plasma concentrations are significantly affected by inducers and inhibitors. |
Experimental Protocols: A Framework for Future Studies
Detailed experimental protocols for this compound DDI studies are scarce. However, a standardized approach for evaluating such interactions in a preclinical or clinical setting would typically involve the following:
Protocol: In Vivo Pharmacokinetic Interaction Study
-
Subjects: Healthy adult volunteers or a specific patient population with epilepsy.
-
Study Design: A randomized, crossover, or parallel-group design.
-
Dosing Regimen:
-
Phase 1: Administration of the interacting AED (e.g., phenytoin) alone to establish baseline pharmacokinetic parameters.
-
Phase 2: Co-administration of this compound and the interacting AED.
-
Washout periods are essential in a crossover design.
-
-
Sample Collection: Serial blood samples are collected at predetermined time points post-dose.
-
Bioanalysis: Plasma concentrations of the parent drugs and any major metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Key parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated and compared between the monotherapy and combination therapy phases.
-
Statistical Analysis: Appropriate statistical tests are used to determine the significance of any observed changes in pharmacokinetic parameters.
Visualizing Interaction Pathways
The following diagrams, generated using Graphviz, illustrate the theoretical metabolic pathways and interaction points for this compound and other AEDs.
Caption: Putative inhibitory effect of this compound on Phenytoin metabolism.
Caption: Interactions of enzyme-inducing and -inhibiting AEDs with Lamotrigine.
References
Comparative Neurotoxicity of Pheneturide and Other Anticonvulsants: A Guide for Researchers
For researchers and professionals in the field of drug development, the quest for more effective and safer anticonvulsant agents is a continuous endeavor.[1] This guide provides a comparative overview of the neurotoxic profiles of Pheneturide and other commonly used anticonvulsant drugs. Due to a notable scarcity of publicly available preclinical neurotoxicity data for this compound, this document focuses on its proposed mechanisms of action, established neurotoxicity data for comparator anticonvulsants, and standardized experimental protocols for evaluating neurotoxicity.[2]
This compound, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[3] It is structurally related to phenacemide and is considered a ring-opened analog of phenytoin.[1] While its clinical use has become infrequent with the advent of newer agents, its unique structure continues to be of interest for the development of novel antiepileptic therapies.[3]
Proposed Mechanism of Action of this compound
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to exert its anticonvulsant effects through a multi-faceted approach to modulating neuronal excitability. The primary proposed mechanisms include:
-
Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This action increases the threshold for neuronal firing, thereby reducing hyperexcitability.
-
Inhibition of Voltage-Gated Sodium Channels: Similar to other ureide-based anticonvulsants, this compound may block voltage-gated sodium channels. This inhibition limits the sustained, high-frequency firing of neurons that is characteristic of seizures.
-
Modulation of Calcium Channels: There is some evidence to suggest that this compound might also influence calcium channels, which would reduce the release of excitatory neurotransmitters.
These mechanisms, while contributing to its anticonvulsant efficacy, could also theoretically contribute to its neurotoxicity at higher doses through excessive central nervous system depression.
Caption: Proposed multi-target mechanism of this compound.
Comparative Neurotoxicity Data
A direct comparison of the therapeutic index (a ratio of the toxic dose to the therapeutic dose) between this compound and other anticonvulsants is not possible due to the lack of quantitative neurotoxicity data for this compound. However, extensive research has characterized the neurotoxic profiles of other major anticonvulsants. The following tables summarize key preclinical and clinical neurotoxicity findings for Phenytoin, Carbamazepine, and Valproate.
Table 1: Preclinical Neurotoxicity of Common Anticonvulsants
| Anticonvulsant | Animal Model | Neurotoxicity Endpoint | Key Findings |
| Phenytoin | Mice, Rats | Rotarod test (motor impairment) | Dose-dependent motor impairment. |
| Cultured Cortical Neurons | Cytotoxicity | Significant decrease in neuronal cell number. | |
| Carbamazepine | Mice | Rotarod test (motor impairment) | Dose-dependent motor impairment. |
| Cultured Hippocampal Neurons | Neuronal degeneration, apoptosis | Induced neurite degeneration and increased caspase-3 activity. | |
| Valproate | Cultured Neurons | Antiproliferative action | Potent antiproliferative effects. |
| In utero exposure in mice | Behavioral and neurological alterations | Observed in offspring. |
Table 2: Clinical Neurotoxicity of Common Anticonvulsants
| Anticonvulsant | Common Neurotoxic Effects | Severe/Chronic Neurotoxic Effects |
| Phenytoin | Nystagmus, ataxia, slurred speech, lethargy (concentration-dependent). | Peripheral neuropathy, cognitive impairment. |
| Carbamazepine | Diplopia, drowsiness, ataxia. | |
| Valproate | Tremor, drowsiness. | Potential for neurodevelopmental disorders with in utero exposure. |
Experimental Protocols for Neurotoxicity Assessment
Standardized preclinical models are crucial for evaluating the potential motor impairment and neurotoxicity of anticonvulsant compounds.
In Vivo Neurotoxicity Assessment: The Rotarod Test
The rotarod test is a widely used method to assess motor coordination and potential neurotoxicity in rodents.
Protocol:
-
Animal Acclimation: Rodents (mice or rats) are trained to walk on a rotating rod at a constant or accelerating speed.
-
Drug Administration: Animals are administered the test compound (e.g., this compound) or vehicle control at various doses.
-
Testing: At specific time points after administration, the animals are placed back on the rotarod.
-
Data Collection: The latency to fall from the rod is recorded. A shorter latency compared to the control group indicates motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit a toxic effect (i.e., fall from the rod), is calculated.
Caption: Workflow of the in vivo rotarod test.
In Vitro Neurotoxicity Assessment
Cell-based assays provide a high-throughput and mechanistic approach to evaluating neurotoxicity.
Common Assays:
-
Cytotoxicity Assays: Primary cultures of neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are exposed to the test compound. Cell viability is then assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Neurite Outgrowth Assays: These assays measure the length and number of neurites (axons and dendrites) in cultured neurons following exposure to a compound. Inhibition of neurite outgrowth is an early indicator of neurotoxicity.
-
Microelectrode Array (MEA): This technology allows for the monitoring of the electrophysiological activity of neuronal networks in culture. Changes in firing rate, burst characteristics, and network synchrony can indicate neurotoxic effects.
Caption: General workflow for in vitro neurotoxicity assays.
Signaling Pathways in Anticonvulsant Neurotoxicity
The neurotoxic effects of many anticonvulsants are often an extension of their therapeutic mechanisms, involving the modulation of GABAergic and glutamatergic systems.
-
GABAergic System: Excessive enhancement of GABAergic inhibition can lead to CNS depression, sedation, and ataxia.
-
Glutamatergic System: While not a primary target of this compound, excitotoxicity mediated by glutamate receptors is a known pathway of neuronal damage and a target for neuroprotective strategies.
The balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission is critical for normal neuronal function, and its disruption by anticonvulsants can lead to neurotoxic outcomes.
Caption: Balance of inhibitory and excitatory signaling.
Conclusion and Future Directions
This compound is an anticonvulsant with a proposed multi-target mechanism involving the enhancement of GABAergic inhibition and modulation of ion channels. While clinical data suggests efficacy comparable to Phenytoin, there is a significant lack of publicly available preclinical data to definitively characterize its neurotoxicity profile. In contrast, established anticonvulsants like Phenytoin, Carbamazepine, and Valproate have well-documented neurotoxic effects, ranging from motor impairment to potential developmental neurotoxicity.
To fully understand the therapeutic potential of this compound and its analogs, further research is critical. Head-to-head studies employing standardized preclinical neurotoxicity models, such as the rotarod test and in vitro neuronal assays, are necessary to quantitatively assess its safety margin and compare it directly with other anticonvulsants. Such data would be invaluable for the development of next-generation antiepileptic therapies with improved safety profiles.
References
A Comparative Analysis of Pheneturide and Newer Generation Anticonvulsants in Efficacy
An objective comparison of the older anticonvulsant pheneturide with newer generation antiepileptic drugs (AEDs) reveals a landscape defined by differing mechanisms of action and a scarcity of direct comparative clinical data. While this compound's efficacy has been historically benchmarked against first-generation drugs like phenytoin, modern AEDs offer more targeted mechanisms and have undergone extensive clinical evaluation, demonstrating significant efficacy in reducing seizure frequency. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing available data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding of their relative therapeutic profiles.
This compound, an anticonvulsant of the ureide class, is now considered largely obsolete and is seldom used in clinical practice.[1] Its use has been reserved for cases of severe epilepsy where other, less toxic treatments have failed.[1] In contrast, newer generation anticonvulsants, such as lacosamide, brivaracetam, and perampanel, have emerged with more selective and well-defined mechanisms of action and have become mainstays in the management of epilepsy.[2]
Comparative Efficacy: A Gap in Head-to-Head Data
Direct, modern, head-to-head clinical trials comparing the efficacy of this compound with newer generation anticonvulsants are notably absent from the scientific literature.[2][3] The most definitive clinical data for this compound dates back to a 1982 double-blind, cross-over trial which compared its efficacy to phenytoin in 94 outpatients with epilepsy. The study concluded that there was no significant difference in the frequency of seizures between the two treatment groups, suggesting a comparable efficacy profile to the established first-generation AED.
Newer anticonvulsants, on the other hand, have been rigorously evaluated in numerous clinical trials, primarily against placebo or other established AEDs like carbamazepine and valproate. These studies have consistently demonstrated their efficacy in reducing seizure frequency for various seizure types. For instance, in placebo-controlled studies, 15% to 40% of patients with difficult-to-treat partial epilepsy have shown a 50% or greater decrease in seizure frequency after the addition of a new AED.
Due to the lack of direct comparative studies, a quantitative side-by-side comparison of efficacy metrics is not feasible. The following tables summarize the available information on their mechanisms of action and provide a qualitative overview of their clinical efficacy.
Data Presentation: Mechanism of Action and Efficacy Overview
Table 1: Mechanism of Action of this compound and Selected Newer Generation Anticonvulsants
| Anticonvulsant | Class | Primary Mechanism of Action |
| This compound | Ureide | The exact mechanism is not fully elucidated but is thought to involve enhancement of GABAergic inhibition and modulation of voltage-gated sodium and calcium channels. It also inhibits the metabolism of other anticonvulsants like phenytoin. |
| Lacosamide | Amino acid derivative | Selectively enhances the slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes. |
| Brivaracetam | Pyrrolidone derivative | Exhibits a high and selective affinity for synaptic vesicle protein 2A (SV2A), a key protein in the regulation of neurotransmitter release. |
| Perampanel | AMPA receptor antagonist | Acts as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor on post-synaptic neurons, reducing neuronal hyperexcitability. |
Table 2: Clinical Efficacy Summary
| Anticonvulsant | Efficacy Summary |
| This compound | Comparable efficacy to phenytoin in controlling seizures based on a 1982 clinical trial. Considered for severe, refractory epilepsy. |
| Lacosamide | Demonstrated efficacy as adjunctive therapy for focal-onset seizures in adults. |
| Brivaracetam | Effective as adjunctive therapy for focal-onset seizures in patients 16 years and older. |
| Perampanel | Approved for the treatment of focal-onset seizures and as an adjunctive therapy for primary generalized tonic-clonic seizures. |
Experimental Protocols: Evaluating Anticonvulsant Efficacy
Standardized preclinical models are essential for the initial assessment of anticonvulsant drug efficacy. The following are detailed methodologies for key experiments commonly cited in the evaluation of anticonvulsants.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Typically, adult male mice or rats are used.
-
Procedure:
-
Animals are administered the test compound or vehicle at a predetermined time before the seizure induction.
-
A maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
-
Data Analysis: The number of animals protected at each dose level is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ seizure test is used to evaluate the efficacy of anticonvulsant drugs against myoclonic and absence seizures.
-
Animal Model: Adult male mice or rats are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A subcutaneous or intraperitoneal injection of a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg in mice) is administered.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of generalized clonic seizures (characterized by clonus of the forelimbs and hindlimbs lasting for at least 5 seconds).
-
-
Data Analysis: Protection is defined as the absence of a generalized clonic seizure during the observation period. The ED50 is calculated based on the percentage of animals protected at each dose level.
Amygdala Kindling Model
The amygdala kindling model is an established model of focal epilepsy, particularly temporal lobe epilepsy, used to assess the effects of drugs on the development and expression of focal seizures that can secondarily generalize.
-
Animal Model: Adult rats are typically used.
-
Procedure:
-
A stimulating and recording electrode is surgically implanted into the basolateral amygdala.
-
After a recovery period, a weak electrical stimulus is delivered daily to the amygdala.
-
Initially, this stimulus does not cause a seizure, but with repeated stimulation, the seizure severity gradually increases, progressing through stages from focal to generalized seizures. This process is known as kindling.
-
Once the animals are fully kindled (i.e., they consistently exhibit generalized seizures in response to the stimulus), the effect of the test compound on the seizure threshold or seizure severity is evaluated.
-
-
Data Analysis: The ability of the drug to increase the seizure threshold or reduce the seizure severity and duration is measured and compared to a vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct signaling pathways targeted by this compound and newer anticonvulsants, as well as a typical experimental workflow for anticonvulsant drug screening.
Caption: Mechanisms of action for this compound and newer anticonvulsants.
Caption: Preclinical anticonvulsant drug discovery workflow.
References
Validating Pheneturide's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proposed mechanisms of action of the anticonvulsant drug Pheneturide with established alternatives. It details how knockout (KO) animal models can be instrumental in validating these mechanisms and presents supporting experimental data and detailed protocols for key assays.
This compound: Unraveling the Anticonvulsant Mechanism
This compound, an older-generation anticonvulsant, is believed to exert its effects through multiple pathways to reduce neuronal hyperexcitability. While its precise molecular targets are not fully elucidated, the primary proposed mechanisms of action include:
-
Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[1][2] This leads to an increased influx of chloride ions, causing hyperpolarization of neuronal membranes and making them less prone to firing.[1][3]
-
Modulation of Voltage-Gated Sodium Channels: By blocking or modulating voltage-gated sodium channels, this compound may reduce the influx of sodium ions necessary for the generation and propagation of action potentials.[1] This action would dampen the repetitive neuronal firing characteristic of seizures.
-
Inhibition of Voltage-Gated Calcium Channels: this compound might also influence voltage-gated calcium channels, which are critical for neurotransmitter release. Inhibiting these channels could decrease the release of excitatory neurotransmitters, thereby reducing overall neuronal excitability.
-
Metabolic Inhibition: this compound has been shown to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, leading to increased plasma levels of these drugs.
Knockout animal models are invaluable tools for dissecting these proposed mechanisms. By selectively deleting the gene encoding a specific protein target (e.g., a GABA receptor subunit or an ion channel), researchers can observe if the anticonvulsant effect of this compound is diminished or abolished, providing strong evidence for a direct interaction.
Comparative Analysis with Alternative Anticonvulsants
The following table compares the proposed mechanisms of this compound with those of other well-established anticonvulsant drugs and highlights findings from studies utilizing knockout models to validate their mechanisms.
| Anticonvulsant | Primary Mechanism(s) of Action | Validation in Knockout Models |
| This compound | - Enhancement of GABAergic transmission- Modulation of voltage-gated sodium channels- Inhibition of voltage-gated calcium channels- Inhibition of metabolism of other anticonvulsants | Hypothetical: Reduced efficacy in GABA receptor subunit, specific sodium channel (e.g., Scn1a), or calcium channel (e.g., Cacna1h) knockout mice. No specific studies on this compound have been identified. |
| Phenytoin | Blockade of voltage-gated sodium channels. | Studies in Scn1a+/- mice (a model for Dravet syndrome) showed that phenytoin was not effective and could even exacerbate seizures, suggesting its mechanism is highly dependent on the specific sodium channel subtype and the underlying pathology. |
| Carbamazepine | Blockade of voltage-gated sodium channels. | In a Kcnq2 developmental and epileptic encephalopathy mouse model, carbamazepine was effective in reducing seizures, validating its utility in epilepsies with specific channelopathies. |
| Valproic Acid | - Enhancement of GABAergic transmission- Blockade of voltage-gated sodium channels- Inhibition of T-type calcium channels. | The anticonvulsant effects of valproic acid were attenuated in dopamine beta-hydroxylase knockout (Dbh -/-) mice, indicating that the norepinephrine system is involved in its mechanism of action. |
| Phenobarbital | Positive allosteric modulator of GABA-A receptors, prolonging the opening of the chloride channel. | Studies in a neonatal ischemia mouse model showed that phenobarbital resistance could be overcome by targeting TrkB signaling, suggesting complex interactions beyond direct GABA receptor modulation. |
| Ethosuximide | Inhibition of T-type voltage-gated calcium channels. | Knockout of the CaV3.1 T-type calcium channel in mice resulted in resistance to the development of absence seizures, a key clinical target for ethosuximide, thus supporting its mechanism of action. |
Experimental Protocols
Validating the anticonvulsant activity of this compound and comparing it to alternatives in knockout models requires standardized and robust experimental protocols. The two most common preclinical models for assessing anticonvulsant efficacy are the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) seizure tests.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation, which is a model for generalized tonic-clonic seizures.
Methodology:
-
Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley) are typically used. Both wild-type and corresponding knockout animals are required for mechanism validation studies.
-
Drug Administration: The test compound (this compound), vehicle control, and reference anticonvulsants are administered via an appropriate route (e.g., intraperitoneally or orally). A range of doses is used to establish a dose-response curve.
-
Anesthesia and Electrode Placement: Prior to stimulation, the corneas of the animals are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure proper electrical contact.
-
Electrical Stimulation: At the time of predicted peak drug effect, a maximal seizure is induced using a constant current stimulus (e.g., 50 mA for mice, 150 mA for rats) at a high frequency (e.g., 60 Hz) for a short duration (e.g., 0.2 seconds) via corneal or auricular electrodes.
-
Observation and Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this component is absent.
-
Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
Pentylenetetrazol (PTZ) Seizure Test
Objective: To evaluate the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol, a GABAA receptor antagonist. This test is considered a model for myoclonic and absence seizures.
Methodology:
-
Animals: Similar to the MES test, both wild-type and knockout mice or rats are used.
-
Drug Administration: The test compound, vehicle, and reference drugs are administered prior to PTZ injection.
-
PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously (s.c.). Alternatively, for seizure threshold testing, PTZ is infused intravenously (i.v.) at a constant rate.
-
Observation and Endpoints: Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures. The primary endpoints are the latency to the first myoclonic jerk and the onset of generalized clonic seizures. For the s.c. test, the presence or absence of a clonic seizure lasting for at least 3-5 seconds is the endpoint.
-
Data Analysis: For the s.c. test, the percentage of animals protected from clonic seizures is determined, and the ED50 is calculated. For the i.v. infusion test, the dose of PTZ required to induce the seizure endpoints is calculated, providing a measure of the seizure threshold.
Visualizing Pathways and Workflows
Proposed Signaling Pathways of this compound
Caption: Proposed multi-target mechanism of action for this compound.
Experimental Workflow for Knockout Model Validation
Caption: Workflow for validating this compound's mechanism using knockout models.
Logical Relationship for Target Validation
Caption: Logical framework for validating a drug target using a knockout model.
Conclusion
While this compound is an older anticonvulsant with a less defined mechanism of action compared to modern drugs, the use of knockout animal models provides a powerful strategy to elucidate its molecular targets. By comparing its efficacy in wild-type versus specific gene-deleted animals, researchers can systematically validate its proposed interactions with GABAergic, sodium, and calcium channel pathways. This approach, combined with standardized preclinical seizure models, is essential for a more precise understanding of this compound's therapeutic effects and for the broader field of antiepileptic drug development.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pheneturide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Pheneturide
This document provides a detailed protocol for the safe handling and disposal of this compound, an anticonvulsant drug substance. The following procedures are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound waste in a manner that ensures personnel safety and environmental protection. Given that a specific Safety Data Sheet (SDS) for this compound is not consistently available, these guidelines are based on its known hazard profile, information for the structurally similar compound phenacetin, and general best practices for the disposal of active pharmaceutical ingredients (APIs).
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Therefore, it must be handled as a hazardous chemical.
Data on this compound Disposal Parameters
The following table summarizes key quantitative data and parameters relevant to the disposal of this compound and similar pharmaceutical waste. It is critical to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations, as specific quantitative limits can vary.
| Parameter | Value/Specification | Source/Regulation |
| Incineration Temperature | 850°C - 1200°C | General for pharmaceutical/medical waste[2][3] |
| Secondary Combustion Chamber Temperature | 980°C - 1095°C | EPA guideline for medical waste incinerators[4] |
| Gas Residence Time in Secondary Chamber | > 2 seconds | General for hazardous waste incineration[2] |
| Container for Hazardous Pharmaceutical Waste | Black, clearly labeled "Hazardous Waste Pharmaceuticals" | EPA recommendation |
| Container for Non-Hazardous Pharmaceutical Waste | Blue | EPA recommendation |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol details the procedures for the routine disposal of solid this compound waste, contaminated materials, and the decontamination of laboratory equipment.
Waste Segregation and Collection
-
Objective: To safely collect and segregate this compound waste at the point of generation.
-
Materials:
-
Designated, leak-proof, and sealable hazardous waste container (black) labeled "this compound Waste" and with the appropriate hazard symbols.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields or goggles, lab coat.
-
-
Procedure:
-
Designate a specific hazardous waste container for all solid this compound waste.
-
Place all disposable items that have come into contact with this compound, including gloves, weighing papers, and contaminated bench paper, into this container.
-
Collect any unused or expired solid this compound in its original container or a suitable, tightly sealed container and place it in the designated waste container.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.
-
Decontamination of Non-Disposable Items and Work Surfaces
-
Objective: To safely decontaminate reusable labware and work surfaces after handling this compound.
-
Materials:
-
Ethanol
-
Soap and water solution
-
Absorbent paper towels
-
Vapor-tight plastic bags for disposal of contaminated wipes
-
Appropriate PPE
-
-
Procedure:
-
Prepare a cleaning solution of ethanol.
-
Using absorbent paper dampened with ethanol, wipe down all contaminated surfaces, starting from the least contaminated area and moving towards the most contaminated.
-
For reusable labware (e.g., glassware, spatulas), rinse with ethanol to remove residual this compound. Collect the ethanol rinsate as hazardous waste.
-
Following the ethanol wipe/rinse, wash the surfaces and labware with a soap and water solution.
-
Rinse with water.
-
Place all used absorbent paper in a vapor-tight plastic bag and dispose of it in the designated this compound waste container.
-
Disposal of Empty this compound Containers
-
Objective: To ensure empty containers that held this compound are properly decontaminated before disposal.
-
Materials:
-
Suitable solvent (e.g., ethanol, based on this compound's solubility)
-
Hazardous waste container for liquid rinsate
-
Appropriate PPE
-
-
Procedure:
-
Triple-rinse the empty container with a suitable solvent like ethanol.
-
Collect the rinsate in a designated hazardous liquid waste container.
-
After triple-rinsing, deface or remove the original label.
-
Dispose of the decontaminated container in accordance with institutional guidelines for regular laboratory glass or plastic waste.
-
Final Disposal
-
Objective: To arrange for the final disposal of the accumulated this compound waste.
-
Procedure:
-
Store the sealed and labeled this compound waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Once the container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
The primary method for the final destruction of this compound and other pharmaceutical waste is high-temperature incineration.
-
Visualizing the this compound Disposal Workflow
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pheneturide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pheneturide, a potent anticonvulsant agent. Adherence to these protocols is crucial for minimizing exposure risk and ensuring regulatory compliance.
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following equipment must be worn at all times in the designated handling area.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of powder-free, disposable nitrile gloves. The outer glove should be changed every 30 minutes or immediately upon contamination.[3][4] |
| Body Protection | Disposable Gown | A long-sleeved, solid-front gown made of a low-permeability fabric with tight-fitting cuffs is required. For operations with a high risk of dust generation, coveralls ("bunny suit") are recommended to provide head-to-toe protection. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles. |
| Respiratory Protection | Fit-tested Respirator | A NIOSH-certified N95 or higher-level respirator is necessary when handling this compound powder outside of a certified chemical fume hood or glove box. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound powder must be conducted in a designated and controlled access area. Engineering controls, such as a certified chemical fume hood or a glove box, are the primary means of reducing exposure and must be used for all weighing and aliquoting activities.
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that all equipment, including scales, spatulas, and containers, are clean and properly calibrated.
-
Prepare the designated handling area by ensuring it is clean and uncluttered.
Handling:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of this compound powder within a certified chemical fume hood or glove box to minimize inhalation risk.
-
Use techniques and tools that minimize dust generation.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing. If sonication is needed, ensure the container is securely sealed.
-
After handling, securely seal all containers holding this compound.
Post-Handling:
-
Decontaminate all surfaces and equipment used for handling the compound.
-
Carefully remove PPE, starting with the outer gloves, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, must be treated as hazardous waste.
-
Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
Unused Compound:
-
Do not dispose of unused this compound down the drain or in the regular trash.
-
Unused compounds should be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing, the container can typically be disposed of as regular laboratory waste, ensuring the original label is defaced.
Consult with your institution's EHS department for specific protocols and to ensure full compliance with all local, state, and federal regulations.
Diagrams
Caption: PPE Workflow for this compound Handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
